molecular formula C13H19NO3 B8034054 tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Cat. No.: B8034054
M. Wt: 237.29 g/mol
InChI Key: IYCWELNZWGONNA-UHFFFAOYSA-N
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Description

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate (CAS 1695391-54-8) is a carbamate derivative featuring a tertiary-butyloxycarbonyl (Boc) protecting group and a phenolic hydroxyl group on its aromatic ring. With the molecular formula C13H19NO3 and a molecular weight of 237.2949 g/mol, this compound serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry . The Boc protecting group is a cornerstone of modern synthetic methodology, prized for its stability under basic conditions and its selective removal under mild acidic conditions, making this compound particularly valuable for the step-wise synthesis of complex molecules, including active pharmaceutical ingredients (APIs) . Carbamate scaffolds, particularly those with specific substitutions on the phenyl ring, are of significant research interest. Structural analogs of this compound have been investigated for their potential as new antitubercular agents, demonstrating good in vitro inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains . Furthermore, the compound's structure aligns with research into novel chemical entities that can be functionalized at the hydroxyl group or through modification of the carbamate moiety itself, enabling the exploration of structure-activity relationships in drug discovery campaigns . Researchers utilize this chemical as a precursor in the synthesis of more complex molecules, leveraging its functional groups for further chemical transformations such as alkylation, condensation, or conjugation reactions . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-14(12(16)17-13(2,3)4)10-7-6-8-11(15)9-10/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWELNZWGONNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the need for orthogonally protected, bifunctional building blocks that allow for precise, step-wise molecular assembly. tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate (CAS: 1695391-54-8)[1] represents a masterclass in such design.

This compound features a phenolic hydroxyl group and a secondary amine that has been derivatized with an ethyl group and protected with a tert-butyloxycarbonyl (Boc) group. The strategic choice of the N-ethyl substituent restricts conformational flexibility and modulates lipophilicity—critical parameters in Structure-Activity Relationship (SAR) studies, such as those targeting the NusB–NusE protein-protein interaction[2]. Furthermore, the Boc group completely attenuates the nucleophilicity of the nitrogen lone pair, directing subsequent electrophiles exclusively to the phenolic oxygen.

Physicochemical Profiling

To effectively utilize this compound in library synthesis or process chemistry, one must understand its baseline physical properties. The table below summarizes the core quantitative data:

PropertyValueStructural Implication
Chemical Name This compoundOrthogonal reactivity centers
CAS Registry Number 1695391-54-8[1]Commercial standardization
Molecular Formula C13H19NO3-
Molecular Weight 237.29 g/mol Ideal low-MW building block
H-Bond Donors 1Phenolic -OH drives solubility/binding
H-Bond Acceptors 3Carbamate C=O, -O-, Phenolic -O-
Predicted pKa (Phenol) ~9.5Deprotonation requires mild base

Mechanistic Reactivity & Causality

The utility of this molecule lies in the differential reactivity of its functional groups.

  • Phenolic Reactivity: The meta-hydroxyl group acts as a potent nucleophile when deprotonated. Because the pKa of the phenol is approximately 9.5, mild bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are sufficient to generate the phenoxide anion without risking base-catalyzed cleavage of the carbamate[2].

  • Carbamate (Boc) Stability & Cleavage: The Boc group is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation. Its cleavage is strictly acid-catalyzed. The mechanism relies on the protonation of the carbamate carbonyl, which triggers the elimination of a highly stable tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates into CO2 and the free amine).

DeprotectionMechanism A Boc-Protected Amine B Protonated Carbamate A->B H+ (TFA) C tert-Butyl Cation + Carbamic Acid B->C Cleavage D Isobutylene + CO2 + Amine C->D Decarboxylation & Elimination

Fig 1: Acid-catalyzed mechanistic pathway for Boc deprotection.

Experimental Workflows & Self-Validating Protocols

The synthesis of the precursor, N-ethyl-3-aminophenol, can be achieved via the dehydrogenation of 3-aminocyclohexenones or directly from resorcinol[3]. Once obtained, the following protocols describe the protection and subsequent functionalization of the molecule. Every protocol here is designed as a self-validating system , ensuring that researchers can physically or analytically confirm success at every step.

Protocol A: Synthesis of the Title Compound
  • Preparation: Dissolve N-ethyl-3-aminophenol (1.0 eq) in a biphasic mixture of THF and saturated aqueous NaHCO3 (1:1 v/v).

    • Causality: The biphasic system ensures that the phenol remains largely protonated and partitions into the organic layer, while the amine is free-based and reacts rapidly with the anhydride.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise at 0 °C.

    • Causality: Strict temperature control prevents the thermal decomposition of Boc2O and minimizes competitive, unwanted O-acylation of the phenol.

  • Self-Validation Checkpoint: Stir for 4 hours at room temperature. Validate completion via Thin Layer Chromatography (TLC) using 30% EtOAc/Hexanes. The starting material (Rf ~0.2, highly oxidizable, darkens on the plate) must completely disappear, replaced by a single, stable UV-active spot (Rf ~0.6) that does not immediately stain with KMnO4.

  • Workup: Extract with EtOAc, wash with 0.1 M HCl (to quench unreacted amine), then brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: O-Alkylation and Subsequent Deprotection

SyntheticWorkflow A 3-Aminophenol B N-Ethyl-3-aminophenol A->B Reductive Amination C tert-butyl N-ethyl-N- (3-hydroxyphenyl)carbamate B->C Boc2O, Base D O-Alkylated Derivative C->D R-X, K2CO3 E Secondary Amine (Deprotected) D->E TFA / DCM

Fig 2: Synthetic workflow and downstream functionalization of the target carbamate.

  • O-Alkylation: Dissolve the carbamate (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and an alkyl halide (e.g., benzyl bromide, 1.2 eq). Stir at 60 °C for 8 hours.

    • Causality: K2CO3 is perfectly tuned to deprotonate the phenol without risking cleavage of the carbamate, ensuring 100% chemoselectivity[2].

  • Analytical Validation: LC-MS must show the[M+H]+ of the alkylated product. Crucially, look for the [M+H - 56]+ peak (loss of isobutylene), confirming the Boc group remains intact.

  • Deprotection: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in DCM (v/v) at room temperature for 2 hours.

  • Physical Validation: The reaction mixture will vigorously bubble. Causality: This is the evolution of CO2 gas—a physical, visual self-validation of successful decarboxylation. LC-MS will subsequently confirm the mass of the free secondary amine.

Analytical Characterization Standards

To ensure the highest scientific integrity, the purified this compound should conform to the following spectral benchmarks:

  • 1H NMR (CDCl3): The defining feature is the massive, sharp singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group). The N-ethyl group will present as a distinct triplet (~1.1 ppm, 3H) and a quartet (~3.6 ppm, 2H). The aromatic region will show four distinct protons, confirming the meta-substitution pattern.

  • LC-MS (ESI+): While the parent ion [M+H]+ at m/z 238.1 may be visible, the dominant species is often the in-source fragmentation peak at m/z 182.1 ([M+H - 56]+), representing the rapid loss of the tert-butyl cation in the mass spectrometer.

References[1] Title: Phenol - Combi-Blocks (YF-7700) | Source: combi-blocks.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjjdJvI6QwUaTu5mNE4BBzqlHE67eK9AUKJQX0pqGk48PjRrbl9gybOevu1NcSJS5i62jT3uS5rQ96EjbmorB-axUq2ov5LwodyI6ZICITy3lbWNAiZofC_4xqGBNtXZU7dRfif8Q=[2] Title: Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiJM27el8A90UYK-hZ1FfwGO3K6vGE_QlOW8FEw7R2gNOdmrZVKvbkXSP7wlPV44dd9zTWwJBaJ2uD62iC4TDz1kWt1JmHGCnDUgRbgY01_Oelo8gyUNuR8S0MnEwXR6ncqjAyrYlJ-JblyQ==[3] Title: US4212823A - Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones | Source: google.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPcMJD2BBbtHJjmxNaPmselA2HuOEFkknKgwyeAfMHftHU02dVr8JUgzZLQiIPyuN0_piL8n18E9IqqTZqe-v8w6rTcS_6t6o6DNihbtTK3AmlNsWm0EwEOCsEf-FN7GK0TagIL_WA6arC

Sources

solubility profile of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and advanced organic materials, the precise characterization of intermediate solubility is a non-negotiable prerequisite for process optimization. tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate (often utilized as a Boc-protected, N-ethylated aminophenol intermediate) presents a unique solvation challenge. Its molecular architecture combines highly lipophilic moieties (the tert-butoxycarbonyl group and the N-ethyl chain) with a highly polar, hydrogen-bonding phenolic hydroxyl group.

This whitepaper provides an in-depth technical guide to understanding, predicting, and empirically validating the solubility profile of this compound. By leveraging Hansen Solubility Parameters (HSP) and rigorous solid-state characterization workflows, process chemists can rationally select solvent systems for crystallization, extraction, and downstream synthetic coupling.

Structural Thermodynamics & Predictive Solvation

To avoid the trial-and-error approach that plagues early-stage process development, we must first deconstruct the molecule into its thermodynamic interaction sites. The dissolution of a crystalline solid into a solvent is governed by the enthalpic penalty of breaking the crystal lattice (


) and forming a solvent cavity (

), which must be offset by favorable solute-solvent interactions (

).

Solvation Solid Crystalline Solid (Lattice Energy) Interaction Solute-Solvent Interactions Solid->Interaction ΔH_lattice (>0) Cavity Solvent Cavity Formation Cavity->Interaction ΔH_cavity (>0) Solution Thermodynamic Solution Interaction->Solution ΔH_solvation (<0)

Thermodynamic solvation pathway illustrating the enthalpic balance of dissolution.

Hansen Solubility Parameters (HSP) Analysis

The affinity between this compound and various solvents can be quantitatively predicted using Hansen Solubility Parameters [1], which divide cohesive energy into three components:

  • Dispersion Forces (

    
    ):  The aromatic ring and the bulky tert-butyl group contribute to a high dispersion demand.
    
  • Polar Interactions (

    
    ):  The carbamate core creates a localized dipole, though it is partially sterically shielded.
    
  • Hydrogen Bonding (

    
    ):  The meta-hydroxyl group acts as a strong hydrogen bond donor and acceptor, while the carbamate carbonyl acts solely as an acceptor.
    

Because the molecule is predominantly lipophilic but possesses a strong localized polar/H-bonding site, it exhibits highest solubility in polar aprotic and ethereal solvents. These solvents provide excellent H-bond acceptance for the phenol without the entropic penalty of disrupting a highly ordered protic solvent network (like water).

Empirical Solubility Profile Across Solvent Classes

Based on the thermodynamic interactions described above, the following table summarizes the expected quantitative solubility ranges for this compound at 25°C.

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Mechanistic Rationale
Aqueous Water< 0.1 (Very Low)The lipophilic bulk of the Boc and ethyl groups overwhelms the hydration capacity of the single phenolic OH.
Aliphatic Hydrocarbon Heptane< 5.0 (Low)Poor solvation of the polar phenol and carbamate dipole; cannot disrupt the crystal lattice H-bonding.
Aromatic Toluene20 - 50 (Moderate)Good dispersion match (

) for the benzene ring, but lacks strong H-bond acceptance.
Protic Alcohol Methanol / Ethanol50 - 100 (High)Alcohols act as both H-bond donors and acceptors, effectively solvating both the phenol and the Boc carbonyl.
Halogenated Dichloromethane (DCM)> 100 (Very High)Excellent overall solvation of the bulky organic framework; optimal for extraction phases.
Ethereal Tetrahydrofuran (THF)> 150 (Very High)The ethereal oxygen acts as a powerful H-bond acceptor for the phenol, while the aliphatic ring solvates the Boc group.
Polar Aprotic DMF / DMSO> 200 (Very High)Strong dipole-dipole interactions and superior H-bond acceptance drive massive solubility.

Methodology: High-Throughput Thermodynamic Solubility Determination

Kinetic solvent addition methods often overestimate solubility due to the formation of metastable supersaturated states. To obtain accurate data for process scale-up, a miniaturized shake-flask method [2] must be employed, ensuring true thermodynamic equilibrium.

Furthermore, a critical failure point in standard solubility testing is ignoring the solid state. If the API undergoes a solvent-mediated phase transition (e.g., forming a solvate or a less soluble polymorph) during equilibration, the measured concentration reflects the new phase, not the original material. Therefore, coupling the liquid analysis with X-Ray Powder Diffraction (XRPD) of the residual solid is mandatory [3].

Workflow Start Excess API + Solvent (Miniaturized Shake-Flask) Incubate Equilibration (48h at 25°C, 300 rpm) Start->Incubate Separate Phase Separation (Centrifugation at 10,000 rpm) Incubate->Separate Liquid Supernatant Analysis (UPLC-UV at ~270 nm) Separate->Liquid Quantify Concentration Solid Solid-State Analysis (XRPD / DSC) Separate->Solid Confirm Crystal Lattice

Miniaturized shake-flask workflow coupled with UPLC and XRPD for self-validating thermodynamic solubility profiling.

Step-by-Step Protocol
  • Sample Preparation: Weigh approximately 20 mg of crystalline this compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Ensure a visible excess of solid remains; if the solid dissolves completely, add more API until a suspension is maintained.

  • Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1°C, shaking at 300 rpm for 48 hours. Causality: 48 hours is typically required to overcome the activation energy barrier of dissolution and reach a flat thermodynamic plateau.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. Avoid filtration, as the compound may adsorb onto filter membranes.

  • Supernatant Quantification (UPLC-UV): Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase (e.g., Acetonitrile/Water), and analyze via UPLC-UV. The phenolic ring provides a strong chromophore at approximately 270 nm.

  • Solid-State Validation (XRPD): Decant the remaining liquid and gently dry the solid pellet under a stream of nitrogen. Analyze the pellet using XRPD. Causality: Compare the resulting diffractogram against the reference pattern of the starting material. If the peaks shift, a polymorph or solvate has formed, and the solubility value must be annotated accordingly.

Strategic Implications for Process Chemistry

Understanding this specific solubility profile unlocks several process optimization strategies:

  • Reaction Solvent Selection: For downstream coupling reactions (e.g., reacting the phenol with an electrophile), THF or DCM are optimal choices as they provide high solubility and do not compete as nucleophiles (unlike alcohols).

  • Crystallization Engineering: The vast disparity in solubility between alcohols (high) and water (extremely low) makes an Ethanol/Water anti-solvent crystallization highly effective. The compound can be dissolved in minimal warm ethanol, followed by the slow, controlled addition of water to drive high-yielding, high-purity crystallization.

  • Liquid-Liquid Extraction: During aqueous workups, the compound will partition heavily into the organic phase. Using a solvent like Ethyl Acetate or DCM will ensure >99% recovery from aqueous streams, provided the aqueous phase is kept slightly acidic to neutral (preventing the deprotonation of the phenol, which would drastically increase its aqueous solubility).

References

  • Hansen Solubility Parameters: A User's Handbook Source: Hansen Solubility Official Site URL:[Link]

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: PubMed (National Institutes of Health) URL:[Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection Source: American Pharmaceutical Review URL:[Link]

Thermodynamic Stability Profile: N-Boc-N-ethyl-3-aminophenol Derivatives

[1]

Executive Summary

N-Boc-N-ethyl-3-aminophenol represents a class of "tertiary carbamates" where the nitrogen atom is fully substituted.[1] Unlike their secondary carbamate counterparts (N-H), these derivatives exhibit a distinct thermodynamic profile characterized by enhanced thermal resistance to isocyanate formation but high sensitivity to acid-catalyzed fragmentation .[1]

  • Thermal Stability: High.[1] The absence of an N-H proton precludes the low-energy E1cB-like elimination pathway. Onset of thermal decomposition typically exceeds 150°C .[1]

  • Hydrolytic Stability: Stable to base (

    
    ) and neutral aqueous conditions.[1] Highly labile to acids (
    
    
    ), with half-lives measured in minutes at
    
    
    .[1]
  • Oxidative Stability: Moderate.[1] The meta-substitution pattern prevents direct quinone formation, but the free phenolic hydroxyl group remains a site for radical oxidation.

Mechanistic Decomposition Pathways[2]

Understanding the specific decomposition mechanisms is critical for predicting shelf-life and designing process parameters.[1]

Acid-Catalyzed Deprotection ( Mechanism)

The primary instability risk is acid contact.[1] The tert-butyl carbamate (Boc) moiety decomposes via an

2

Key Insight: The N-ethyl group exerts steric bulk (B-strain) that may slightly accelerate this cleavage compared to N-H analogs by destabilizing the ground state, thereby lowering the activation energy for cation release.

AcidDeprotectionStartN-Boc-N-ethylPrecursorProtonatedProtonatedIntermediate(R-NH+-Boc)Start->Protonated+ H+ (Fast Equilibrium)TSTransition State[C-O Bond Stretch]Protonated->TSRate Limiting StepProductsN-ethyl-3-aminophenol+ CO2 + IsobuteneTS->Products- t-Bu+

Figure 1: Acid-catalyzed decomposition pathway. The rate-limiting step is the fragmentation of the protonated intermediate.

Thermal Decomposition: The "Tertiary Carbamate" Effect

A critical distinction exists between N-H and N-Alkyl Boc derivatives.[1]

  • Secondary Carbamates (N-H): Decompose thermally (~180°C) via Isocyanate Formation (elimination of t-BuOH).[1]

  • Tertiary Carbamates (N-Ethyl): Cannot form isocyanates directly.[1] They decompose via concerted fragmentation or radical pathways, often requiring higher activation energy.[1]

Implication: N-Boc-N-ethyl-3-aminophenol is thermally more stable regarding the isocyanate pathway but will eventually degrade to the secondary amine, CO₂, and isobutene at high temperatures (>180–200°C).

Stability Data & Thresholds

The following thresholds are estimated based on structure-activity relationships (SAR) of N,N-dialkyl carbamates and 3-aminophenol chemistry.

ParameterStability ThresholdCritical LimitMechanism of Failure
Temperature (Solid) Stable < 40°C

Melting followed by decarboxylation.[1]
Temperature (Solution) Stable < 60°C

Thermal fragmentation to secondary amine.[1]
Acidity (pH) Stable pH 7–12


Cleavage of Boc group.[1]
Oxidation ModerateAir + Light + BasePhenolic radical coupling (dimerization).[1]
Solvent Compatibility High (aprotic)Protic Acids (MeOH/H⁺)Solvolysis catalyzed by trace acid.[1]

Experimental Characterization Protocols

To validate the specific stability of your derivative, the following self-validating protocols are recommended.

Protocol A: Arrhenius Stress Testing (Solution State)

Objective: Determine the activation energy (


  • Preparation: Dissolve the compound (1 mg/mL) in DMSO-

    
     (inert standard) or MeCN/H₂O (1:1).
    
  • Stress Conditions: Incubate aliquots at three temperatures: 60°C, 70°C, and 80°C.

  • Sampling: Analyze via HPLC-UV (254 nm) at

    
     hours.
    
  • Analysis:

    • Plot

      
       vs. 
      
      
      (Kelvin).[1]
    • Self-Validation: Linearity (

      
      ) confirms a single decomposition mechanism (likely first-order Boc loss).[1] Curvature implies competing pathways (e.g., phenol oxidation).[1]
      
Protocol B: Solid-State Thermal Analysis (DSC/TGA)

Objective: Define safe processing temperatures (e.g., for drying or melt-extrusion).

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]

  • Parameters:

    • Ramp rate: 10°C/min.[1]

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1]

    • Pan: Hermetically sealed aluminum (to contain volatile isobutene initially).[1]

  • Interpretation:

    • Endotherm 1: Melting point (Expected range: 70–140°C depending on crystal packing).[1]

    • Exotherm/Mass Loss: Decomposition onset.[1][3] A sharp mass loss of ~25-30% (molecular weight ratio of Boc group) confirms decarboxylation.[1]

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage strategy is required to maintain >98% purity over 12 months.

  • Primary Hazard: Acid Vapors .[1] Do not store in the same cabinet as volatile acids (HCl, TFA, Acetic Acid). Trace acid vapors can catalyze surface deprotection over months.[1]

  • Secondary Hazard: Oxidation .[1] The 3-hydroxyl group is susceptible to radical oxidation.[1] Store under inert gas (Argon/Nitrogen) if possible.

  • Temperature: Refrigerate (2–8°C). While thermally stable, lower temperatures retard oxidative yellowing of the phenol moiety.

  • Container: Amber glass (light protection) with a Teflon-lined cap (prevent oxygen permeation).[1]

Graphviz: Stability Decision Tree[1]

HandlingLogicConditionCheck Reaction ConditionsIsAcidicIs pH < 4?Condition->IsAcidicIsHighTIs T > 150°C?IsAcidic->IsHighTNoUnstableAcidUNSTABLE:Rapid Boc RemovalIsAcidic->UnstableAcidYesIsOxidativeOxidants Present?IsHighT->IsOxidativeNoUnstableThermUNSTABLE:Thermal FragmentationIsHighT->UnstableThermYesRiskOxRISK:Phenol OxidationIsOxidative->RiskOxYesStableSTABLE:ProceedIsOxidative->StableNo

Figure 2: Decision logic for processing N-Boc-N-ethyl-3-aminophenol derivatives.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability profiles).

  • Ryan, M.-R., et al. (2024).[1] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. Link

  • Daly, N. J., & Ziolkowski, F. (1972). "Thermolyses of N,N-dimethylcarbamates and the implications for thermal β-elimination reaction mechanisms." Journal of the Chemical Society, Chemical Communications.[5] Link

  • National Toxicology Program. (1992).[1][6] "3-Aminophenol: Physical and Chemical Properties." NIH PubChem Database.[1] Link

  • Agami, C., et al. (2002).[1] "Kinetics of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Tetrahedron. (Mechanistic basis for

    
     cleavage).
    

Advanced Synthesis of Rivastigmine: Carbamate Chemistry & Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Rivastigmine, specifically analyzing the role of carbamate intermediates and protecting group strategies.

Executive Summary

Rivastigmine (Exelon) is a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor used in the treatment of Alzheimer’s disease. Its chemical structure, (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate , relies on two critical functionalities: the benzylic amine (responsible for chiral recognition) and the phenolic carbamate (the pharmacophore responsible for enzyme inhibition).

This guide addresses the synthetic pathways for Rivastigmine, with a specific forensic analysis of the role of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate . While often cited in confused nomenclature or novel route design, this specific structure represents a Boc-protected aminophenol derivative. In standard industrial synthesis, the primary "carbamate" of interest is the ethyl(methyl)carbamoyl moiety attached to the phenolic oxygen. However, Boc-protected intermediates play a vital role in asymmetric synthesis routes to establish the chiral benzylic amine core.

Structural Analysis & Chemical Identity

The Target vs. The Prompted Intermediate

To understand the role of the prompted molecule, we must distinguish it from the drug target and standard intermediates.

CompoundChemical StructureRole in Synthesis
Rivastigmine (Target) (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamateFinal API.
Key Intermediate A (S)-3-[1-(dimethylamino)ethyl]phenolThe "Chiral Core" (Phenolic amine).
Reagent B N-Ethyl-N-methylcarbamoyl chlorideThe "Carbamoylating Agent".
Prompted Molecule This compound Theoretical Intermediate / Misnomer. Represents a Boc-protected N-ethyl-3-aminophenol.
Forensic Analysis of the Prompted Molecule

The molecule This compound consists of a phenol ring with a Boc-protected ethylamine group attached directly to the ring (an aniline derivative).

  • Discordance: Rivastigmine possesses a benzylic amine (C-N bond), not an aniline (Ar-N bond).

  • Likely Intent: The user is likely referring to either:

    • A Boc-protected Benzylic Amine: tert-butyl (S)-[1-(3-hydroxyphenyl)ethyl]carbamate (used to generate the chiral center before methylation).

    • A Nomenclature Conflation: Confusing the N-ethyl-N-methylcarbamoyl side chain with a Boc-protected precursor.

Technical Verdict: In high-purity industrial synthesis, Boc-protection is frequently employed to resolve or protect the benzylic amine during early stages (e.g., from 3-acetylphenol). The guide below details the verified route using the phenolic carbamate formation, while addressing where Boc-chemistry fits in modern asymmetric approaches.

Verified Synthetic Protocol

The synthesis of Rivastigmine is a convergent process. The critical step involving "carbamate" chemistry is the final coupling of the chiral phenol with the carbamoyl chloride.

Phase 1: Synthesis of the Chiral Core (The "Boc" Context)

Context: This phase is where Boc-protected intermediates are relevant if using an asymmetric amination route.

Pathway:

  • Starting Material: 3-Hydroxyacetophenone.

  • Asymmetric Reductive Amination: Reaction with ammonium acetate and a chiral catalyst (e.g., Ir-SpiroPAP) or enzymatic transamination.

  • Protection (Optional but Critical in some routes): The resulting primary amine (S)-3-(1-aminoethyl)phenol may be Boc-protected to form tert-butyl (S)-[1-(3-hydroxyphenyl)ethyl]carbamate . This allows for purification and prevention of side reactions during phenol handling.

  • Methylation: The Boc group is removed (deprotection) followed by Eschweiler-Clarke methylation to yield (S)-3-[1-(dimethylamino)ethyl]phenol .

Phase 2: The Carbamoylation (The "N-Ethyl" Context)

Context: This is the definitive step forming the Rivastigmine carbamate moiety.

Reagents:

  • Substrate: (S)-3-[1-(dimethylamino)ethyl]phenol (Intermediate A).[]

  • Reagent: N-Ethyl-N-methylcarbamoyl chloride.[2]

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K2CO3).

  • Solvent: THF or Acetonitrile.

Step-by-Step Protocol:

  • Activation:

    • Charge a reactor with (S)-3-[1-(dimethylamino)ethyl]phenol (1.0 eq) and anhydrous THF under Nitrogen atmosphere.

    • Cool to 0–5°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: H2 gas evolution.

    • Stir for 30–60 minutes to form the phenoxide anion .

  • Coupling:

    • Dissolve N-ethyl-N-methylcarbamoyl chloride (1.1 eq) in THF.

    • Add the chloride solution dropwise to the phenoxide mixture, maintaining temperature < 10°C.

    • Mechanistic Note: The phenoxide attacks the carbonyl carbon of the carbamoyl chloride, displacing the chloride ion via an addition-elimination mechanism.

  • Reaction & Quench:

    • Warm to room temperature (20–25°C) and stir for 3–5 hours.

    • Monitor by HPLC (Target: < 0.5% unreacted phenol).

    • Quench with water/saturated NH4Cl.

  • Work-up:

    • Extract with Ethyl Acetate.[][3]

    • Wash organic layer with water and brine.

    • Dry over Na2SO4 and concentrate in vacuo.

  • Resolution (If starting with racemate):

    • If the starting phenol was racemic, the product is racemic Rivastigmine.

    • Resolve using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) to isolate the (S)-enantiomer.[3]

Reaction Mechanism & Pathway Diagram

The following diagram illustrates the standard synthesis pathway, highlighting where the "Carbamate" reagent enters and where "Boc" protection would theoretically apply in the amine synthesis phase.

RivastigmineSynthesis Start 3-Hydroxyacetophenone Intermediate1 (S)-3-(1-aminoethyl)phenol Start->Intermediate1 Asymmetric Reductive Amination BocIntermediate OPTIONAL: tert-butyl (S)-[1-(3-hydroxyphenyl)ethyl]carbamate (Boc-Protected Amine) Intermediate1->BocIntermediate Boc2O (Protection) Core (S)-3-[1-(dimethylamino)ethyl]phenol (The Chiral Core) Intermediate1->Core Direct Methylation (Eschweiler-Clarke) BocIntermediate->Core 1. Reductive Methylation 2. Deprotection Product Rivastigmine (Target API) Core->Product Carbamoylation (NaH, THF) Reagent N-Ethyl-N-methylcarbamoyl Chloride Reagent->Product Electrophilic Attack

Caption: Synthesis of Rivastigmine highlighting the convergence of the chiral phenolic core and the carbamoylating agent. The red dashed node indicates the potential location of a Boc-protected intermediate.

Quality Control & Impurity Management

In the synthesis involving carbamates, specific impurities must be monitored.

Impurity IDStructure / DescriptionOriginControl Strategy
Impurity A (S)-3-[1-(dimethylamino)ethyl]phenolUnreacted starting material (Hydrolysis product).Ensure excess carbamoyl chloride; anhydrous conditions.[][2]
Impurity B N-Ethyl-N-methylcarbamic acid 3-acetylphenyl esterReaction of carbamoyl chloride with 3-hydroxyacetophenone (if carried over).Purify starting material; ensure complete amination.
Impurity C Racemic Rivastigmine Failure in stereocontrol.Use high-purity chiral catalysts; enantiomeric purity check via Chiral HPLC.

References

  • ACS Omega. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022).[2] Available at: [Link]

  • Google Patents.Preparation method of rivastigmine, its intermediates and preparation method of the intermediates (EP2233465B1).
  • ResearchGate. Novel Convenient Synthesis of Rivastigmine. Available at: [Link]

Sources

Chemoselective Carbamate Protection of Aminophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bifunctional nature of aminophenols presents a fundamental chemoselectivity challenge in organic synthesis and drug development. Because both the anilinic amine and the phenolic hydroxyl can act as nucleophiles, differentiating them requires precise control over reaction kinetics, thermodynamics, and catalytic microenvironments. Carbamate protecting groups—specifically Boc, Cbz, and Fmoc—are the cornerstone of orthogonal synthesis strategies. This technical guide critically evaluates the mechanistic causality behind the chemoselective carbamate protection of aminophenols, providing researchers with self-validating protocols, comparative data, and authoritative insights to optimize synthetic workflows.

Mechanistic Causality in Chemoselectivity

The intrinsic reactivity difference between amines and phenols dictates standard chemoselectivity. Under neutral or purely aqueous conditions, the amino group is kinetically more nucleophilic than the hydroxyl group. The lone pair on the nitrogen atom is less tightly held than the oxygen lone pairs, resulting in a lower activation energy for nucleophilic attack on electrophilic carbonyl carbons (such as those in Boc₂O, Cbz-Cl, or Fmoc-Cl).

However, this kinetic preference can be easily overridden by thermodynamic or catalytic factors. The phenolic -OH is significantly more acidic (pKₐ ~9.5) than the anilinic -NH₃⁺ (pKₐ ~4.6). In standard basic media (e.g., using DMAP or Na₂CO₃), the formation of the highly nucleophilic phenoxide anion accelerates O-acylation, leading to poor selectivity or N,O-bis-protection. Therefore, achieving strict N-chemoselectivity requires either catalyst-free aqueous conditions (which rely purely on kinetic nucleophilicity) or specialized Lewis acid/base catalysis that selectively activates the reagent without ionizing the phenol.

Conversely, reversed chemoselectivity (O-protection) can be engineered using chiral Lewis bases that selectively activate the phenol via intricate hydrogen-bonding networks, demonstrating that selectivity is not a fixed property but a programmable outcome 1.

G A Aminophenol (Bifunctional) B Carbamate Reagent (Boc2O, Cbz-Cl, Fmoc-Cl) A->B C Kinetic Control (Neutral/Aqueous, No Base) B->C Standard Conditions D Thermodynamic/Catalytic Control (Lewis Base, High pH) B->D Specialized Catalysis E N-Protected Aminophenol (Chemoselective) C->E Amine is more nucleophilic F O-Protected Aminophenol (Reversed Selectivity) D->F Base activates phenol (e.g., ITU)

Mechanistic pathways dictating N- vs O-chemoselectivity in aminophenol protection.

Group-Specific Protection Strategies

Boc (tert-Butyloxycarbonyl) Protection

The Boc group is highly valued for its stability to bases and nucleophiles, and its facile cleavage under anhydrous acidic conditions (e.g., TFA).

  • Aqueous Catalyst-Free Conditions: Reacting aminophenols with Boc₂O in water selectively yields N-Boc derivatives without side products like isocyanates or ureas 2. The causality here is driven by the hydrophobic effect, which forces the organic substrates together, while water hydrogen-bonds to the Boc₂O carbonyl, increasing its electrophilicity [[3]]().

  • Lewis Acid Catalysis: Catalysts such as yttria-zirconia Lewis acids can electrophilically activate Boc₂O, accelerating the reaction for 2-aminophenol without requiring a base, thus preserving strict N-selectivity 4.

  • Atroposelective O-Boc Protection: Reversing standard selectivity is possible. Recent breakthroughs demonstrate that chiral isothiourea (ITU) catalysts can achieve chemo- and atroposelective O-Boc protection of amino bisphenols 1. In this system, the free amino group acts as an intramolecular base, facilitating proton transfer from the hydroxyl group, while the ITU catalyst activates Boc₂O within a chiral pocket, overriding the intrinsic nucleophilicity of the amine [[5]]().

Cbz (Benzyloxycarbonyl) Protection

The Cbz group is orthogonal to Boc and Fmoc, selectively cleaved by catalytic hydrogenolysis.

  • Solvent-Free & Aqueous Protocols: Traditional methods use Cbz-Cl with bases like DMAP, which risk O-acylation. Modern green protocols utilize water at room temperature to achieve 95% yield of N-Cbz 4-aminophenol in just 10 minutes [[3]](). Alternatively, under solvent-free conditions, tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst and ionic medium. TBAB stabilizes the polar transition state of the amine's nucleophilic attack, ensuring rapid N-benzyloxycarbonylation while leaving the phenol intact 6.

Fmoc (Fluorenylmethyloxycarbonyl) Protection

Fmoc is base-labile (cleaved by piperidine) and acid-stable.

  • Aqueous Media: Fmoc-Cl is a highly hydrophobic reagent. While Fmoc protection conventionally requires basic conditions (like Na₂CO₃) that risk phenoxide-driven O-acylation, catalyst-free Fmoc protection of aminophenols can be achieved in purely aqueous media [[7]](). The biphasic nature of the reaction ensures that Fmoc-Cl reacts at the droplet interface, where the kinetic nucleophilicity of the amine outcompetes the un-ionized phenol, yielding 80-92% of the N-Fmoc product 7.

Workflow Step1 Aminophenol Starting Material Step2 N-Boc Protection (H2O, Catalyst-Free) Step1->Step2 Selectivity >95% Step3 O-Alkylation/Acylation (Basic Conditions) Step2->Step3 Orthogonal Stability Step4 N-Boc Deprotection (TFA / DCM) Step3->Step4 Acidic Cleavage Step5 Functionalized Product Step4->Step5 Yielding

Orthogonal synthesis workflow utilizing N-Boc protection of aminophenols.

Quantitative Data & Comparative Analysis

The following table summarizes the optimal conditions for achieving chemoselective carbamate protection on aminophenol scaffolds, highlighting the shift toward green, catalyst-free methodologies.

Protecting GroupReagentCatalyst / ConditionsSubstrateSelectivityYield (%)Ref
Boc Boc₂OWater, Catalyst-free, RT2-AminophenolN-selective858
Boc Boc₂OYttria-zirconia Lewis acid, RT2-AminophenolN-selectiveHigh4
Boc Boc₂OChiral Isothiourea (ITU)Amino bisphenolsO-selectiveModerate1
Cbz Cbz-ClWater, RT, 10 min4-AminophenolN-selective953
Cbz Cbz-ClTBAB, Solvent-free, RTAminophenolsN-selective>906
Fmoc Fmoc-ClWater, Catalyst-free, 60 °CAminophenolsN-selective80 - 927

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Catalyst-Free N-Boc Protection in Aqueous Media

Objective: Chemoselective protection of the amine moiety in 2-aminophenol without utilizing basic conditions that risk O-acylation.

  • Preparation: Dissolve 2-aminophenol (1.0 equiv) in deionized water (approx. 3 mL/mmol) 8.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise to the vigorously stirring aqueous suspension at room temperature 8.

  • Reaction: Stir the biphasic mixture overnight. The hydrophobic effect will drive the reaction at the organic-water interface.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum [[8]]().

  • System Validation: Analyze the crude product via ¹H NMR (CDCl₃). The protocol is validated if the phenolic -OH proton is visible as a broad singlet at ~9.0-9.5 ppm, and the anilinic -NH₂ protons (~4.0 ppm) have been replaced by a single carbamate -NH proton (~6.5 ppm). LC-MS should show a single major peak corresponding to [M+H]⁺ of the mono-protected mass.

Protocol B: Solvent-Free N-Cbz Protection using TBAB

Objective: Rapid, green N-benzyloxycarbonylation of aminophenols relying on phase-transfer dynamics.

  • Preparation: Mix the aminophenol (1.0 mmol) and benzyl chloroformate (Cbz-Cl, 1.0 mmol) in a reaction vessel [[6]](_).

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 10 mol%) to the mixture 6.

  • Reaction: Stir the solvent-free mixture at room temperature. The TBAB acts as an ionic liquid medium, facilitating a rapid reaction (typically complete within 15-30 minutes) 6.

  • Workup: Dilute the mixture with water and extract with dichloromethane. Dry and concentrate the organic layer 6.

  • System Validation: Perform TLC (Hexane:EtOAc). A single new spot should appear. Validate chemoselectivity via IR spectroscopy: the appearance of a strong carbamate carbonyl stretch at ~1700 cm⁻¹ and the retention of the broad phenolic O-H stretch at ~3300 cm⁻¹ confirm N-selectivity over O-selectivity.

Protocol C: Catalyst-Free N-Fmoc Protection in Water

Objective: Base-free Fmoc protection to prevent phenoxide formation and subsequent O-acylation.

  • Preparation: Suspend the aminophenol (1.0 mmol) in 1.5 mL of deionized water 7.

  • Addition: Add Fmoc-Cl (1.2 mmol) directly to the aqueous suspension 7.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 20 minutes to 4 hours, depending on the steric hindrance of the substrate 7.

  • Workup: Extract the product with ethyl acetate, dry over Na₂SO₄, and evaporate the solvent 7.

  • System Validation: Confirm the absence of N,O-bis-Fmoc protection by mass spectrometry. The presence of the dibenzofulvene byproduct (if any Fmoc-Cl degraded) can be detected via UV-Vis at 301 nm; ensure purification removes this to validate the final compound's purity.

Conclusion & Future Directions

The chemoselective protection of aminophenols has transitioned from brute-force basic conditions to highly refined, green, and catalyst-driven methodologies. By leveraging the inherent kinetic nucleophilicity of amines in aqueous or solvent-free environments, robust N-chemoselectivity can be achieved for Boc, Cbz, and Fmoc carbamates. Furthermore, the advent of specialized Lewis base catalysts opens the door to programmable O-selectivity, expanding the synthetic toolkit for complex pharmaceutical development.

References

  • Source: NIH / Nature Communications (PMC)
  • Source: Chemical Science (RSC Publishing)
  • Title: An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media Source: Green Chemistry / ResearchGate URL
  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Title: A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst Source: Semantic Scholar URL
  • Title: Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers Source: ACS Publications URL
  • Title: A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions Source: ResearchGate URL
  • Title: 1-Cbz-3-(tert-butyl)piperazine (N-Benzyloxycarbonylation Protocols)

Sources

degradation pathways of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate under ambient conditions

[1][2]

Executive Summary

This compound (hereafter referred to as TB-EHP ) exhibits a dichotomy in stability. While the tert-butoxycarbonyl (Boc) moiety provides robust protection for the amine under neutral and basic conditions, the free phenolic hydroxyl group at the meta position introduces significant susceptibility to oxidative degradation. Under ambient conditions (25°C, 60% RH, ambient light), the primary degradation vector is oxidative coupling driven by the electron-rich phenolic ring, leading to colored impurities (quinoids/dimers).[1] A secondary, slower pathway involves acid-catalyzed hydrolysis of the carbamate if trace acidic impurities are present.[1]

Chemical Identity & Structural Vulnerabilities[1][2][3][4]

To predict degradation, we must deconstruct the pharmacophore into its reactive functional zones.[1]

Functional GroupReactivity ProfileAmbient Risk Level
Phenolic Hydroxyl (-OH) Electron-donating group (EDG).[1] Activates the benzene ring towards electrophilic attack and radical oxidation.High (Oxidation)
N-Boc Carbamate Sterically hindered amide-like resonance.[1] Stable to base/nucleophiles.[1] Labile to acids (

).[1]
Low (unless acidic)
N-Ethyl Group Secondary alkyl substitution.[1] Generally stable, but adjacent C-H bonds can be susceptible to radical abstraction under UV stress.[1]Negligible
The "Push-Pull" Electronic Effect

The nitrogen atom is protected by the Boc group, which withdraws electron density via resonance (

autoxidation

Primary Degradation Pathways

Pathway A: Oxidative Degradation (The "Pink" Pathway)

The most immediate sign of degradation in TB-EHP is a color shift from off-white to pink or brown. This is characteristic of phenol oxidation.[1]

  • Initiation: Homolytic cleavage of the Phenolic O-H bond (facilitated by light or trace metal ions) generates a phenoxy radical .[1]

  • Propagation: The radical delocalizes around the ring (ortho/para positions).[1]

  • Termination (Coupling): Two radicals combine to form C-C or C-O coupled dimers (biphenyls or diphenyl ethers).[1] Further oxidation leads to extended conjugated systems (quinones), which are highly chromophoric.[1]

Pathway B: Acid-Catalyzed Hydrolysis (The "Isobutylene" Pathway)

While Boc groups are designed to be stable at pH 7, they are thermodynamically unstable toward acid-catalyzed elimination.[1]

  • Mechanism: Protonation of the carbamate carbonyl oxygen

    
     Collapse of the tert-butyl cation 
    
    
    Release of Isobutylene (gas) and Carbon Dioxide (gas) .
  • Result: Formation of the free amine degradant: 3-(ethylamino)phenol .[1]

  • Ambient Trigger: This pathway is generally dormant under ambient conditions unless the material was isolated from an acidic stream (e.g., HCl/TFA workup) without complete neutralization.[1] Residual acid trapped in the crystal lattice will catalyze this decomposition over months (autocatalysis).[1]

Pathway C: Photochemical Instability

The aniline-phenol hybrid structure absorbs UV light (200–300 nm).[1] Absorption of a photon can excite the molecule to a singlet state, promoting:

  • Photo-Fries Rearrangement: Migration of the carbamate group (less likely for Boc, more common for acetyl).[1]

  • Radical acceleration: Enhancing Pathway A (Oxidation).[1]

Visualization of Degradation Logic

The following diagram maps the mechanistic flow from the parent molecule to its primary degradants.

DegradationPathwayscluster_legendCondition KeyParentThis compound(TB-EHP)PhenoxyRadicalPhenoxy Radical(Intermediate)Parent->PhenoxyRadicalAir (O2) + Light (hv)-H•CarbocationProtonated IntermediateParent->CarbocationTrace Acid (H+)MoistureQuinonesQuinoid Impurities(Colored Species)PhenoxyRadical->QuinonesFurther OxidationDimersOxidative Dimers(C-C / C-O Coupling)PhenoxyRadical->DimersRadical CouplingFreeAmine3-(Ethylamino)phenol(Major Degradant)Carbocation->FreeAmineEliminationByproductsIsobutylene (g) + CO2 (g)Carbocation->ByproductsEliminationkey1Blue: Parent | Yellow: Intermediate | Red: Toxic/Active Degradant

Figure 1: Mechanistic degradation tree for TB-EHP showing divergent oxidative and hydrolytic pathways.[1][2][3]

Analytical Methodologies

To validate the purity of TB-EHP, specific analytical markers must be tracked.[1]

HPLC Method Parameters (Reverse Phase)

The lipophilic Boc group makes the parent molecule significantly less polar than its deprotected counterpart.

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard retention for aromatic carbamates.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses phenol ionization, sharpening peaks.[1]
Mobile Phase B AcetonitrileGood solubility for the lipophilic Boc-protected parent.[1]
Gradient 5% B to 95% B over 15 minDegradant Elution Order: 1. 3-(ethylamino)phenol (Early, polar)2.[1] TB-EHP (Parent) 3. Dimers/Quinones (Late, highly lipophilic)
Detection UV @ 254 nm & 280 nm280 nm is specific for the phenol ring; 254 nm detects the benzene

-system.[1]
Mass Spectrometry (LC-MS) Signatures
  • Parent (TB-EHP):

    
     (Calculated MW: 237.3).[1] Note: Boc groups often fragment in the source, showing a strong 
    
    
    or
    
    
    peak.[1]
  • Degradant (Free Amine):

    
     (Loss of Boc).[1]
    
  • Degradant (Dimer):

    
     (Dimerization 
    
    
    ).[1]

Experimental Protocols: Forced Degradation

To empirically verify these pathways, the following stress testing protocol is recommended. This ensures the "Self-Validating" requirement of this guide.

Protocol: Oxidative Stress Test
  • Preparation: Dissolve 10 mg of TB-EHP in 10 mL of Acetonitrile/Water (50:50).

  • Stressor: Add 100 µL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at ambient temperature for 24 hours.

  • Observation: Visual check for color change (Yellow/Pink).

  • Analysis: Inject on HPLC. Look for new peaks at RRT > 1.2 (Dimers).[1]

Protocol: Acid Hydrolysis Challenge
  • Preparation: Dissolve 10 mg of TB-EHP in 10 mL of 0.1 N HCl.

  • Incubation: Heat to 40°C for 4 hours.

  • Analysis: Inject on HPLC. Look for the disappearance of the Parent peak and growth of the early-eluting Free Amine (RRT ~ 0.3-0.5).

Workflow Diagram: Stress Testing Logic

StressTestcluster_acidHydrolytic Challengecluster_oxOxidative ChallengeSampleTB-EHP SampleAcidAdd 0.1N HCl40°C, 4hSample->AcidOxAdd 30% H2O2RT, 24hSample->OxResultAcidCheck forDeprotection(Free Amine)Acid->ResultAcidResultOxCheck forDimers/Color(Quinones)Ox->ResultOx

Figure 2: Forced degradation workflow to validate stability indicating methods.

Handling and Mitigation Strategies

Based on the identified pathways, the following storage conditions are mandatory to maintain scientific integrity of the material:

  • Argon/Nitrogen Overlay: Essential to prevent Pathway A (Oxidation).[1] The headspace of storage containers must be purged.

  • Desiccation: Critical to prevent Pathway B (Hydrolysis).[1] Store in a tightly sealed container with silica gel or molecular sieves.

  • Amber Glass: Block UV radiation to inhibit photochemical initiation of radical pathways.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][4] (Standard reference for Boc stability and deprotection mechanisms).

  • Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-rated feature.[1] Tetrahedron, 58(14), 2701-2724.[1] Link

  • Musso, H. (1967).[1] Phenol Coupling.[1] Oxidative Coupling of Phenols, 1-94.[1] (Foundational text on the oxidative dimerization of phenols).

  • Rao, G. V., et al. (2010).[1] Forced degradation studies of Rivastigmine tartrate by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on carbamate/amine degradation in related pharmacophores).

  • FDA Guidance for Industry. (2011). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Methodological & Application

Application Note: High-Purity Synthesis of tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate . This compound serves as a critical "masked" intermediate in the development of cholinesterase inhibitors (analogs of Rivastigmine) and as a bifunctional linker in proteolysis-targeting chimera (PROTAC) design.

The protocol addresses two primary synthetic challenges:

  • Selectivity during alkylation: Preventing over-alkylation to the diethyl species.

  • Chemoselectivity during protection: Exclusively protecting the amine (carbamate formation) while preserving the free phenol.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize atom economy and purification efficiency. We utilize a Reductive Amination


 Chemoselective Protection  sequence. Direct alkylation of the carbamate is avoided due to the high pKa of the carbamate proton and competitive O-alkylation risks.
Strategic Pathway (Graphviz)

Retrosynthesis Target Target Molecule (this compound) Inter Intermediate (3-(ethylamino)phenol) Target->Inter Retro-Step 2: N-Boc Protection SM Starting Material (3-Aminophenol) Inter->SM Retro-Step 1: Reductive Amination

Figure 1: Retrosynthetic logic prioritizing the installation of the ethyl group prior to Boc-protection to avoid steric hindrance and solubility issues.

Experimental Protocol

Stage 1: Mono-N-ethylation of 3-Aminophenol

Objective: Synthesize 3-(ethylamino)phenol while minimizing the diethyl byproduct.

  • Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.

  • Reagents:

    • 3-Aminophenol (1.0 equiv)

    • Acetaldehyde (1.05 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv) — Selected over NaBH4 for milder reducing power, preventing aldehyde reduction prior to imine formation.

    • Acetic Acid (AcOH) (1.0 equiv) — Catalyst for imine formation.

    • Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 3-aminophenol (10.9 g, 100 mmol) in DCM (250 mL).
    
  • Activation: Add AcOH (5.7 mL, 100 mmol). Stir for 10 minutes at room temperature (RT).

  • Imine Formation: Cool to 0°C. Add Acetaldehyde (5.9 mL, 105 mmol) dropwise over 15 minutes. Allow to warm to RT and stir for 1 hour.

    • Checkpoint: Solution often turns slightly yellow/orange indicating imine formation.

  • Reduction: Cool back to 0°C. Add STAB (29.7 g, 140 mmol) in three portions over 20 minutes.

    • Note: Gas evolution (

      
      ) will occur; ensure proper venting.
      
  • Quench & Workup: Stir overnight at RT. Quench with saturated aqueous

    
     (150 mL). Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane:EtOAc 7:3).

    • Target Yield: 75-85%

    • Appearance: Off-white solid or viscous oil.

Stage 2: Chemoselective N-Boc Protection

Objective: Protect the secondary amine without permanently protecting the phenol.

  • Reagents:

    • 3-(ethylamino)phenol (from Stage 1)

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)
      
    • 
       (2.0 equiv) or Triethylamine (1.2 equiv)
      
    • Solvent: THF/Water (1:1) or Dioxane/Water.

Step-by-Step Procedure:

  • Setup: Dissolve 3-(ethylamino)phenol (13.7 g, 100 mmol) in THF (100 mL).

  • Base Addition: Add a solution of

    
     (16.8 g, 200 mmol) in water (100 mL).
    
  • Reagent Addition: Add

    
     (24.0 g, 110 mmol) dropwise at RT.
    
  • Reaction: Stir vigorously for 4-6 hours.

    • Process Control: Monitor by TLC.[1] The phenol -OH is nucleophilic but significantly less so than the secondary amine under these mild basic conditions.

  • Corrective Step (If O-Boc forms): If NMR/TLC shows O-acylation (carbonate ester formation), add LiOH (1M, 20 mL) and stir for 30 mins. This selectively hydrolyzes the unstable phenolic carbonate while leaving the carbamate intact.

  • Workup: Acidify carefully to pH 4-5 with 1M HCl (to protonate the phenol for extraction). Extract with EtOAc (3 x 100 mL).

  • Final Purification: Recrystallization from Hexane/Et2O or column chromatography (Hexane:EtOAc 8:2).

Process Workflow & Logic

Workflow Start Start: 3-Aminophenol Step1 1. Reductive Amination (Acetaldehyde/STAB) Start->Step1 Check1 QC: Check for diethyl impurity Step1->Check1 Step2 2. Boc Protection (Boc2O/NaHCO3) Check1->Step2 Pass Check2 QC: Check for O-Boc byproduct Step2->Check2 Hydrolysis Corrective Hydrolysis (LiOH wash) Check2->Hydrolysis Fail (O-Boc present) Final Final Isolation (Crystallization) Check2->Final Pass Hydrolysis->Final Recovered

Figure 2: Operational workflow highlighting Critical Quality Attributes (CQAs) at intermediate stages.

Analytical Validation (QC Standards)

To validate the synthesis, compare your isolated product against these expected metrics.

AttributeSpecificationDiagnostic Signal (1H NMR, CDCl3, 400 MHz)
Appearance White to pale yellow solidN/A
Purity (HPLC) > 98.0%N/A
Boc Group Present

1.45 ppm (s, 9H)
Ethyl Group Present

1.15 (t, 3H),

3.65 (q, 2H)
Phenol Free (-OH)

5.0-6.5 ppm (broad s, 1H,

exchangeable)
Aromatic 3-substituted pattern

6.6 - 7.2 ppm (m, 4H)

Common Impurities:

  • Impurity A (Diethyl): Check for double integration of ethyl signals in Stage 1.

  • Impurity B (O-Boc): Check for a second Boc singlet shifted slightly downfield (~1.55 ppm) or lack of -OH signal.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Boc Protection of Aminophenols: Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A selective method for the preparation of carbamates from phenols and amines." Journal of Organic Chemistry, 2000. (Contextual grounding for selectivity).
  • General Carbamate Synthesis: "Protection of Amino Groups." Organic Chemistry Portal. Link

  • Rivastigmine Analogs (Context): While this specific intermediate is non-proprietary, its structural class is referenced in synthesis of Rivastigmine derivatives. See generally: U.S. Patent 5,602,176 (Novartis). Link

Sources

reaction conditions for Boc protection of N-ethyl-3-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Boc Protection of N-Ethyl-3-aminophenol

Executive Summary

This guide details the chemoselective protection of the secondary amine in N-ethyl-3-aminophenol using di-tert-butyl dicarbonate (


). The core challenge in this transformation is distinguishing between two nucleophilic sites: the secondary amine and the phenol. While amines are kinetically superior nucleophiles, the phenol moiety can undergo competitive 

-acylation, particularly under basic conditions or in the presence of nucleophilic catalysts like DMAP.

This protocol establishes a Base-Free or Mild-Base Biphasic system as the "Golden Standard" to maximize


-selectivity. It also includes a "Rescue Protocol" to revert any inadvertent 

-protection, ensuring high yield and purity without complex chromatography.

Mechanistic Insight & Strategy

Nucleophilic Hierarchy

The reaction relies on the nucleophilic differential between the


-ethyl amino group and the phenolic hydroxyl group.
  • Secondary Amine (

    
     of conjugate acid ~10-11):  High nucleophilicity, reacts readily with 
    
    
    
    to form a stable carbamate.
  • Phenol (

    
     ~10):  Lower nucleophilicity in its neutral form. However, if deprotonated (phenoxide), it becomes a potent nucleophile, leading to carbonate formation (
    
    
    
    -Boc).

Strategic Directive: To achieve chemoselectivity, the reaction must be kept at a pH where the amine is free (nucleophilic) but the phenol remains protonated (neutral). Strong bases (NaOH, TEA in excess) or acyl-transfer catalysts (DMAP) drastically increase the rate of


-acylation and must be avoided.
Reaction Pathway Visualization

ReactionPathway Start N-Ethyl-3-aminophenol Intermediate Tetrahedral Intermediate Start->Intermediate + Boc2O (Kinetic Control) OBoc Side Product: O-Boc Carbonate Start->OBoc + Base/DMAP (Thermodynamic Risk) Boc2O Boc2O NBoc Product: N-Boc-N-ethyl-3-aminophenol (Target) Intermediate->NBoc - tBuOH, - CO2 BisBoc Side Product: N,O-Bis-Boc NBoc->BisBoc + Excess Boc2O + Base BisBoc->NBoc Rescue: K2CO3 / MeOH

Caption: Kinetic differentiation favors N-acylation. Basic conditions promote O-acylation (red paths). The rescue protocol (green path) restores the target.

Experimental Protocols

Method A: The "Golden Standard" (Biphasic Mild Base)

Best for: High purity, scalability, and preventing O-acylation.

Reagents:

  • N-Ethyl-3-aminophenol (1.0 equiv)

  • 
     (1.1 equiv)
    
  • 
     (1.5 equiv) - Acts as a proton scavenger without deprotonating the phenol.
    
  • Solvent: THF / Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve N-ethyl-3-aminophenol (10 mmol, 1.37 g) in THF (15 mL).

  • Buffer Addition: Add a solution of

    
      (15 mmol, 1.26 g) in Water  (15 mL). The mixture will be biphasic or slightly turbid.
    
  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add

    
      (11 mmol, 2.40 g) dropwise (either neat or dissolved in minimal THF).
    
    • Why 0°C? Controls the exotherm and suppresses kinetic energy for the slower

      
      -acylation reaction.
      
  • Reaction: Remove the ice bath and stir vigorously at room temperature (20-25°C) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (more polar) should disappear.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Separate phases.[1] Wash the organic layer with 1M HCl (20 mL) to remove any unreacted amine.

    • Critical: Do NOT wash with strong base (NaOH), as the product (a phenol) will deprotonate and extract into the aqueous layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Solvent-Free / Green Chemistry

Best for: Small scale, rapid screening.

  • Mix N-ethyl-3-aminophenol (1.0 equiv) and

    
      (1.1 equiv) in a flask without solvent.
    
  • Stir at 40°C. The mixture usually melts into a liquid.

  • Monitor carefully. If viscosity impedes stirring, add a small amount of MeOH.

  • This method relies on the amine's own basicity. Yields are generally good, but

    
    -acylation risk is slightly higher due to high local concentration.
    

Troubleshooting & Optimization

The "Rescue Protocol" (Selective Hydrolysis)

If NMR or TLC indicates the formation of the


-bis-Boc side product (usually a less polar spot than the target), do not discard the batch.
  • Dissolve the crude mixture in MeOH (10 mL per gram).

  • Add

    
      (2.0 equiv).
    
  • Stir at room temperature for 30–60 minutes.

  • Mechanism: The carbonate (

    
    -Boc) is far more labile than the carbamate (
    
    
    
    -Boc). The base selectively cleaves the phenol ester, returning the desired product.
  • Concentrate MeOH, redissolve in EtOAc, wash with dilute acid (to neutralize phenoxide), and isolate.

Comparative Reagent Table
ComponentRecommendedAvoidReason
Base

, None

, NaOH, NaH
Strong bases deprotonate phenol (

10), promoting unwanted

-Boc.
Catalyst NoneDMAPDMAP is a powerful acyl-transfer catalyst that will force

-acylation.
Solvent THF/Water, MeOH, DCMDMF (High boiling, hard to remove), PyridineProtic solvents or biphasic systems often suppress

-acylation via hydrogen bonding.
Temp 0°C

RT
Reflux (>60°C)Heat overcomes the activation energy barrier for the side reaction.

Characterization & Data Validity

Expected Analytical Data:

  • TLC: The

    
    -Boc product will be less polar (higher 
    
    
    
    ) than the starting amine but more polar than the bis-Boc byproduct.
    • Visualization: UV active (aromatic). Stain with Ninhydrin (starting amine turns red/purple; Product does not stain or stains faintly).

  • 1H NMR (DMSO-d6 or

    
    ): 
    
    • 
       ~1.40 ppm (s, 9H): Boc tert-butyl group .
      
    • 
       ~1.10 ppm (t, 3H) & ~3.50 ppm (q, 2H): N-Ethyl group  (signals may broaden due to rotamers).
      
    • 
       ~9.30 ppm (s, 1H): Phenolic OH  (exchangeable, usually distinct singlet).
      
    • Note on Rotamers: Boc groups on secondary amines often create rotamers, appearing as split or broadened peaks in NMR at room temperature. This is normal.

References

  • Sigma-Aldrich. N-Boc-3-aminophenol Product Page & Safety Data. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[2] (Standard reference for carbamate stability and selectivity).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[2] Organic Letters, 8(15), 3259-3262. Link

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3439-3443. (Detailed study on DMAP inducing O-Boc formation). Link

Sources

using tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate in Medicinal Chemistry

Introduction: The Bifunctional Scaffold

This compound (referred to herein as Intermediate A ) represents a high-value "privileged structure" in pharmaceutical development.[1] Its utility stems from its orthogonal reactivity : it presents a free phenolic hydroxyl group (-OH) for immediate functionalization while the nitrogen is masked by a tert-butoxycarbonyl (Boc) group and pre-functionalized with an ethyl moiety.[1]

This specific substitution pattern is critical for synthesizing:

  • Cholinesterase Inhibitors: It serves as a protected precursor to N-ethyl-3-aminophenol, the core scaffold of Edrophonium (diagnostic for myasthenia gravis) and related carbamate-based inhibitors.[1]

  • CNS-Active Agents: The meta-aminophenol backbone is a recurring pharmacophore in opioid receptor modulators and neuromodulators.[1]

  • PROTAC Linkers: The compound acts as an ideal "anchor" for E3 ligase ligands requiring a phenolic attachment point, allowing the amine to be subsequently deprotected and coupled to a linker.[1]

Chemical Properties & Stability

PropertyDescription
Chemical Structure N-Boc protected, N-ethylated 3-aminophenol
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.30 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2]
Stability Stable under standard conditions.[1] Sensitive to strong acids (Boc deprotection) and strong oxidizers.[1]
Reactivity Profile Phenol: Nucleophilic (susceptible to alkylation, acylation).[1] Carbamate (N): Electrophilic resistance (stable to base); acid-labile.[1]

Synthetic Utility & Reaction Pathways

The strategic value of Intermediate A lies in its ability to undergo Chemoselective O-Functionalization without affecting the nitrogen center.[1] Once the phenolic side chain is established, the Boc group can be removed to release the secondary amine for further elaboration (e.g., quaternization or coupling).[1]

Core Workflow: The "Protect-Build-Deprotect" Strategy
  • Step 1: O-Functionalization: The free phenol is reacted with alkyl halides, acyl chlorides, or isocyanates.[1]

  • Step 2: N-Deprotection: Treatment with TFA or HCl removes the Boc group.[1]

  • Step 3: N-Derivatization: The revealed N-ethyl aniline is modified to the final drug target.[1]

ReactionPathway Start Intermediate A (N-Boc, N-Et, 3-OH) O_Funct O-Functionalized Derivative Start->O_Funct Electrophile (R-X) Base (K2CO3) Deprotect Secondary Amine (N-Et, O-R) O_Funct->Deprotect TFA/DCM (-Boc) Final Target API (e.g., Edrophonium Analog) Deprotect->Final Quaternization or Reductive Amination

Caption: Figure 1. Chemoselective diversification workflow using Intermediate A as a scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate A (If not commercially sourced)

Rationale: Commercial supplies of the specific N-ethyl, N-Boc derivative can be sporadic.[1] This protocol synthesizes it from N-ethyl-3-aminophenol.[1]

Reagents:

  • N-Ethyl-3-aminophenol (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolve N-ethyl-3-aminophenol (10 g, 73 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

  • Add TEA (15.2 mL, 109 mmol) and cool the solution to 0°C.

  • Dropwise add a solution of Boc₂O (17.5 g, 80 mmol) in DCM (20 mL) over 30 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Note: Monitoring by TLC is crucial.[1] If O-Boc formation (bis-protection) is observed, mild hydrolysis (LiOH/MeOH) may be required later, but N-protection is kinetically favored.[1]

  • Workup: Wash with 1N HCl (2x), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2) yields Intermediate A as a viscous oil/solid.[1]

Protocol B: O-Carbamoylation (Synthesis of Pseudo-Rivastigmine Scaffolds)

Rationale: This step demonstrates the utility of the free phenol to create carbamate-based cholinesterase inhibitors.[1]

Reagents:

  • Intermediate A (1.0 eq)[1]

  • Dimethylcarbamoyl chloride (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)[1]

  • THF (anhydrous)[1]

Procedure:

  • Dissolve Intermediate A (1.0 g, 4.2 mmol) in dry THF (15 mL) and cool to 0°C.

  • Add NaH (252 mg, 6.3 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases (Phenoxide formation).

  • Add dimethylcarbamoyl chloride (0.46 mL, 5.0 mmol) dropwise.

  • Warm to RT and reflux for 4 hours.

  • Quench: Carefully add ice water. Extract with EtOAc.[1][3]

  • Outcome: Yields tert-butyl N-ethyl-N-(3-(dimethylcarbamoyloxy)phenyl)carbamate.[1]

Protocol C: Boc-Deprotection & Salt Formation

Rationale: Removal of the protecting group to generate the active amine salt.[1]

Procedure:

  • Dissolve the O-functionalized intermediate from Protocol B in DCM (5 mL).

  • Add Trifluoroacetic Acid (TFA) (2 mL) dropwise at 0°C.

  • Stir at RT for 2 hours (Monitor disappearance of Boc by TLC).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.[1]

  • Salt Exchange: Dissolve residue in EtOH and add 2M HCl in ether to precipitate the hydrochloride salt.

Analytical Data & Quality Control

TestExpected Result (Intermediate A)
¹H NMR (DMSO-d₆) δ 9.30 (s, 1H, -OH), δ 7.0-6.5 (m, 4H, Ar-H), δ 3.55 (q, 2H, N-CH₂), δ 1.39 (s, 9H, Boc), δ 1.05 (t, 3H, -CH₃).[1]
HPLC Purity >98% (area normalization). Impurities typically include bis-Boc or unreacted amine.[1]
Mass Spec (ESI) [M+H]⁺ = 238.15 (calc).[1] Often sees [M+Na]⁺ or fragment [M-Boc+H]⁺ depending on ionization energy.[1]

Safety & Handling

  • Hazards: The compound is an aniline derivative; handle as a potential irritant and sensitizer.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.

References

  • Wilson, K. & Gisvold, O. (2010).[1] Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.[1] (General reference for carbamate cholinesterase inhibitors).

  • Greene, T.W.[1] & Wuts, P.G.M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] Link[1]

  • Harel, M., et al. (1993).[1] "Structure of acetylcholinesterase complexed with the nootropic alkaloid, -huperzine A". Science, 261(5121), 601-606.[1] (Mechanistic grounding for phenyl-carbamate binding).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11568, 3-Aminophenol (Precursor data). Link

  • Taylor, P. (2017).[1] "Anticholinesterase Agents".[1] Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[1] McGraw-Hill Education.[1]

Sources

Boc deprotection mechanisms for N-ethyl-N-(3-hydroxyphenyl)carbamate

Application Note: High-Fidelity Boc Deprotection of -Ethyl- -(3-hydroxyphenyl)carbamate

Executive Summary

The deprotection of tert-butyl


electrophilic aromatic substitution (EAS)

While standard acidolysis (e.g., TFA/DCM) effectively cleaves the carbamate, it frequently results in significant impurities—specifically tert-butylated phenols—that are difficult to separate from the desired

Triethylsilane (TES)

Mechanistic Analysis

The Standard Pathway vs. The "Hidden Threat"

The cleavage of the Boc group is acid-catalyzed. However, the fate of the tert-butyl cation intermediate (

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid (TFA or HCl).

  • Fragmentation: The C-O bond cleaves, releasing the

    
     cation and forming a carbamic acid intermediate.[1]
    
  • Decarboxylation: The carbamic acid is unstable and spontaneously loses

    
     to yield the secondary amine.
    

The Challenge: In the absence of a dedicated scavenger, the

Visualizing the Pathway

The following diagram illustrates the divergent pathways between successful deprotection and impurity formation.

Boc_MechanismStartN-Ethyl-N-(3-hydroxyphenyl)carbamate(Starting Material)ProtonatedProtonated IntermediateStart->Protonated+ H+ (TFA/HCl)Cationtert-Butyl Cation (t-Bu+)[ELECTROPHILE]Protonated->CationRelease of t-Bu+CarbamicN-Ethyl Carbamic AcidProtonated->CarbamicFragmentationImpurityRing-Alkylated Impurity(Friedel-Crafts Product)Cation->ImpurityAttacks Phenol Ring(No Scavenger)ScavengedIsobutane / Isobutene(Inert Gas)Cation->Scavenged+ Scavenger (TES)(Hydride Transfer)ProductN-Ethyl-3-aminophenol(Target Product)Carbamic->Product- CO2 (Decarboxylation)

Caption: Divergent reaction pathways. Without scavengers (Red path), the cation alkylates the substrate. With scavengers (Green path), the cation is neutralized.

Critical Parameters & Scavenger Chemistry

To prevent ring alkylation, the reaction mixture must contain a nucleophile (scavenger) that reacts with the

2
Scavenger Selection Matrix
ScavengerMechanism of ActionSuitability for PhenolsNotes
Triethylsilane (TES) Hydride donor (

)
Excellent Reduces

to isobutane (gas). Non-odorous, easy to remove.
Water Nucleophile (

-attack)
Moderate Forms tert-butanol. Weak nucleophile; often insufficient for highly activated rings.
Thioanisole

-alkylation
Good Effective but has a strong odor. Harder to remove than TES.
1,3-Dimethoxybenzene Friedel-Crafts trapGood Acts as a "sacrificial" aromatic ring. Requires chromatographic separation.

Recommendation: Use Triethylsilane (TES) .[3] It converts the reactive cation into isobutane gas, which simply bubbles out of the solution, driving the equilibrium forward and leaving no scavenger-adduct byproducts.

Optimized Protocols

Method A: The "Gold Standard" (TFA/DCM + TES)

Recommended for high-purity applications.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][4][5][6]

  • Dichloromethane (DCM) - Anhydrous preferred

  • Triethylsilane (TES)[3]

Protocol:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl

    
    -ethyl-
    
    
    -(3-hydroxyphenyl)carbamate in DCM (concentration ~0.1 M).
  • Scavenger Addition: Add 2.5 to 5.0 equivalents of Triethylsilane (TES). Stir for 5 minutes at room temperature.

    • Why? Priming the solution ensures scavengers are available immediately upon acid addition.

  • Acidolysis: Cool the solution to

    
     (ice bath). Dropwise add TFA to achieve a final ratio of DCM:TFA (2:1 or 1:1) .
    
    • Note: High dilution helps prevent intermolecular side reactions.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours. Monitor by TLC or LCMS.[3][4]

    • Endpoint: Disappearance of starting material (

      
      ).
      
  • Workup:

    • Concentrate the mixture in vacuo to remove DCM, excess TFA, and unreacted TES.

    • Co-evaporation: Add toluene (2x) and evaporate to remove residual TFA traces (critical for stability).

    • Result: The product is obtained as the TFA salt.[3][5][7]

Method B: HCl in Dioxane (Alternative)

Used if fluorinated impurities are a concern or for salt exchange.

Protocol:

  • Dissolve substrate in minimal 1,4-dioxane.

  • Add 4.0 M HCl in dioxane (5–10 equivalents).

  • Add TES (2.5 equiv) immediately.

  • Stir at room temperature. The product often precipitates as the hydrochloride salt.

  • Filter the solid and wash with diethyl ether to remove non-polar impurities.

Analytical Validation & QC

To validate the success of the deprotection, you must confirm the loss of the Boc group and the absence of ring alkylation.

NMR Interpretation
  • Success: Disappearance of the singlet at

    
     (9H, 
    
    
    -butyl).
  • Failure (Alkylation): Appearance of a new singlet at

    
     (9H) retained in the aromatic region, or complex splitting patterns in the aromatic region (indicating loss of symmetry due to substitution).
    
Workflow Diagram

Protocol_WorkflowStep1Dissolve Substrate in DCM(0.1 M)Step2Add Scavenger (TES)(2.5 - 5.0 equiv)Step1->Step2Step3Cool to 0°CAdd TFA (1:1 v/v)Step2->Step3Step4Monitor (LCMS/TLC)1-3 HoursStep3->Step4DecisionComplete?Step4->DecisionDecision->Step4No (Extend Time)WorkupEvaporate & Co-evaporatewith TolueneDecision->WorkupYesSaltIsolate as TFA Salt(Store under N2)Workup->Salt

Caption: Step-by-step execution workflow for Method A.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no.[8] 5, 1978, pp. 258-268.[8] Link

  • Pearson, D. A., et al. "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis." Journal of Organic Chemistry, vol. 54, no. 16, 1989, pp. 3882–3893. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Edition, Wiley-Interscience, 2006. (Chapter 7: Protection for the Amino Group). Link

  • BenchChem. "Scavengers for Boc deprotection to prevent side reactions."[2] Technical Support Center. Link

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Link

Troubleshooting & Optimization

removing unreacted starting materials from tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Introduction

Subject: Removal of unreacted starting materials and reagents from the synthesis of this compound. Ticket ID: #PUR-BOC-003 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The synthesis of this compound typically involves the protection of 3-(ethylamino)phenol using di-tert-butyl dicarbonate (Boc₂O). Users frequently report difficulty separating the amphoteric starting material and removing the hydrophobic excess of Boc₂O without degrading the acid-labile carbamate product. This guide provides a chemically grounded, step-by-step troubleshooting protocol to achieve >98% purity.

Module 1: Critical Analysis of Impurities

Before initiating purification, we must understand the physicochemical properties of the species present in your crude reaction mixture.

ComponentRoleChemical NatureSolubility ProfileRemoval Strategy
Product TargetPhenol (Weak Acid, pKa ~10) Carbamate (Neutral, Non-basic)Soluble in organics (DCM, EtOAc).Retain in organic phase.[1][2][3]
3-(ethylamino)phenol Starting Material (SM)Amphoteric : Aniline (Weak Base, pKa ~4-5) Phenol (Weak Acid, pKa ~9.9)Soluble in organics; Water soluble at pH < 3 or pH > 11.Selective Acid Wash (exploiting the basic amine function).
Boc₂O ReagentHydrophobic ElectrophileSoluble in organics; Insoluble in water.Chemical Scavenging (Amine quench).
tert-Butyl Alcohol ByproductPolar VolatileWater/Organic soluble.Evaporation (High Vacuum).

Module 2: The "Wet" Chemistry Protocol (Extraction & Scavenging)

User Question: "I cannot separate the starting aniline from my product using standard silica chromatography; they streak and co-elute. Is there a workup solution?"

Scientist Response: Yes. Chromatography is often unnecessary if you exploit the basicity difference between the starting aniline and the product. The product's nitrogen lone pair is delocalized into the Boc carbonyl, rendering it non-basic. The starting material, however, retains a basic nitrogen.

Protocol A: Selective Acid Washing (Removal of Amine SM)

Safety Note: The Boc group is acid-labile.[4] Avoid strong acids (e.g., concentrated HCl, TFA) or prolonged exposure to heat during this step.

  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenolic compounds in DCM.

  • The "Soft" Acid Wash:

    • Prepare a 0.5 M Citric Acid solution (pH ~3–4) or 0.5 M KHSO₄ .

    • Wash the organic layer 2–3 times with this solution.

    • Mechanism: The citric acid protonates the secondary amine of the unreacted 3-(ethylamino)phenol, converting it into a water-soluble ammonium salt (

      
      ). The N-Boc product remains neutral and stays in the organic layer.
      
  • Verification: Check the aqueous extract by TLC. You should see the polar starting material in the aqueous phase and the product in the organic phase.

Protocol B: Chemical Scavenging (Removal of Excess Boc₂O)

User Question: "I see residual Boc₂O peaks in my NMR (singlet at ~1.5 ppm). High vacuum isn't removing it."

Scientist Response: Boc₂O is a waxy solid with a high boiling point; evaporation is inefficient. We recommend a "catch-and-release" scavenging method using a nucleophilic amine.

  • Add Scavenger: To your organic phase (post-acid wash), add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 – 1.0 equivalents relative to excess Boc₂O).

  • Incubate: Stir at room temperature for 15–30 minutes.

    • Mechanism: DMAPA reacts rapidly with Boc₂O to form an inert urea/carbamate. Crucially, this new byproduct contains a tertiary amine.

  • The "Cleanup" Wash:

    • Wash the organic layer again with 0.5 M Citric Acid .

    • Result: The acidic wash protonates the tertiary amine on the DMAPA-Boc adduct, pulling it into the aqueous phase.

  • Final Steps: Wash with brine, dry over Na₂SO₄, and concentrate.

Module 3: Visualizing the Purification Logic

The following flowchart illustrates the decision-making process for purifying this specific carbamate.

PurificationWorkflow Crude Crude Reaction Mixture (Product + SM + Boc2O) AcidWash Wash with 0.5M Citric Acid Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Layer (Contains Protonated SM) PhaseSep1->AqWaste1 SM (Salt form) OrgLayer1 Organic Layer (Product + Boc2O) PhaseSep1->OrgLayer1 Neutrals CheckBoc Is Excess Boc2O Present? OrgLayer1->CheckBoc AddScavenger Add DMAPA (Scavenger) Stir 20 min CheckBoc->AddScavenger Yes Evap Dry & Evaporate CheckBoc->Evap No AcidWash2 Wash with 0.5M Citric Acid AddScavenger->AcidWash2 AqWaste2 Aqueous Layer (Scavenger-Boc Adduct) AcidWash2->AqWaste2 Removed Impurities FinalOrg Final Organic Layer (Pure Product) AcidWash2->FinalOrg FinalOrg->Evap

Figure 1: Purification workflow for separating basic amine starting materials and hydrophobic Boc₂O from the neutral N-Boc phenol product.

Module 4: Troubleshooting & FAQs

Q1: Why can't I use NaOH to wash out the starting material? A: While base washing is standard for removing phenols, it will fail here because both your starting material and your product are phenols.

  • Starting Material: Contains a phenol (pKa ~9.9).

  • Product: Contains a phenol (pKa ~10).[5] Washing with NaOH would deprotonate both, extracting your desired product into the aqueous waste [1]. You must rely on the difference in nitrogen basicity, not phenol acidity.

Q2: I used 1M HCl and my yield dropped. What happened? A: You likely deprotected your product. The N-Boc group is acid-labile.[4] While aromatic N-Boc groups are generally more stable than aliphatic ones, the presence of the electron-donating hydroxyl group on the ring can sensitize the system. Always use weaker acids like Citric Acid or Potassium Bisulfate (KHSO₄) for washes, and keep the temperature cold (0–5°C) if using dilute HCl [2].

Q3: Can I use silica chromatography instead? A: Yes, but it is often challenging. The unreacted 3-(ethylamino)phenol is highly polar and can streak on silica due to the free amine and phenol interactions with silanols. If you must use a column:

  • Pre-treat silica: Use 1% Triethylamine in your eluent to neutralize acidic sites on the silica.

  • Gradient: Start with non-polar (Hexane/EtOAc) to elute the Product and Boc₂O, then ramp polarity to elute the SM [3].

Q4: My product is an oil and won't crystallize. How do I remove the last traces of solvent? A: N-Boc anilines are often oils or low-melting solids.

  • Azeotrope: Co-evaporate with pentane or heptane to remove trapped EtOAc/DCM.

  • High Vac: Dry under high vacuum (< 1 mbar) for 24 hours. If it foams, it is likely pure but retains solvent; if it remains a "wet" sludge, check for residual Boc₂O using the DMAPA method described above.

References

  • PubChem. (n.d.). 3-(Ethylamino)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection and Deprotection Protocols. Retrieved from [Link]

  • ResearchGate. (2017). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Retrieved from [Link]

Sources

optimizing recrystallization solvents for tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing recrystallization protocols. Here, we address common challenges and provide systematic approaches to solvent selection and troubleshooting, ensuring you can achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

The molecular structure of this carbamate dictates its solubility behavior. Key features include:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and capable of hydrogen bonding, increasing solubility in polar, protic solvents (e.g., alcohols, water).

  • Carbamate Moiety (-N-COO-): This group is also polar and contributes to the compound's overall polarity.

  • Tert-butyl and Ethyl Groups: These alkyl groups are non-polar and hydrophobic, increasing solubility in less polar organic solvents (e.g., ethers, hydrocarbons).

The presence of both polar and non-polar regions gives the molecule an intermediate polarity. Therefore, the ideal solvent will likely be one of intermediate polarity or a mixed-solvent system that balances these characteristics. The general principle of "like dissolves like" is an excellent starting point for solvent selection.[1]

Q2: What is the fundamental principle of a successful recrystallization?

Recrystallization is a purification technique based on differential solubility.[2] The core principle is to find a solvent (or solvent mixture) that meets the following criteria:

  • High Solubility at High Temperature: The compound of interest should dissolve completely in a minimal amount of the hot (near-boiling) solvent.

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution.

  • Differential Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3]

Q3: I'm starting from scratch. Which solvents should I screen for purifying this carbamate?

Given the intermediate polarity of this compound, a logical approach is to screen a range of solvents with varying polarities. A good starting set includes:

  • Polar Protic: Water, Methanol, Ethanol

  • Polar Aprotic: Acetone, Ethyl Acetate

  • Intermediate Polarity: Dichloromethane

  • Non-polar: Toluene, Hexane

The goal is to find a solvent where the compound is sparingly soluble at room temperature but readily soluble when heated.

Q4: What should I do if no single solvent is effective?

If you find that your compound is highly soluble in one solvent (even when cold) and insoluble in another (even when hot), a mixed-solvent system is the ideal solution.[2][4] This technique, also known as a solvent-pair system, involves dissolving the compound in a minimal amount of the "good" (high-solubility) solvent while hot, and then slowly adding the "poor" (low-solubility) solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common miscible pairs to consider are:

  • Ethanol / Water

  • Acetone / Hexane

  • Ethyl Acetate / Hexane[5][6]

  • Toluene / Hexane

Solvent Selection Workflow

The following diagram outlines a systematic workflow for selecting an appropriate recrystallization solvent system.

G cluster_0 Solvent Selection Process start Start with Crude This compound screen Screen Single Solvents (Polar to Non-Polar) start->screen q1 Good Solubility Hot, Poor Solubility Cold? screen->q1 single_solvent Use as Single Solvent for Recrystallization q1->single_solvent Yes q2 Too Soluble in All? Insoluble in All? q1->q2 No end_point Obtain Purified Crystals single_solvent->end_point mixed_solvent Select a 'Good' Solvent and a Miscible 'Poor' Solvent q2->mixed_solvent Yes perform_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->end_point

Caption: A workflow for systematic solvent selection.

Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This guide addresses the most common problems in a question-and-answer format.

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Possible Causes & Solutions:

  • Cause 1: Solution is too concentrated. A highly supersaturated solution can cause the compound to crash out as a liquid (oil) rather than forming an ordered crystal lattice.

    • Solution: Add a small amount of hot solvent to the oiled mixture to dissolve it completely, then allow it to cool more slowly.

  • Cause 2: Cooling is too rapid. Dropping the temperature too quickly can prevent molecules from orienting properly into a crystal lattice.

    • Solution: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Cause 3: The solvent's boiling point is lower than the compound's melting point. If the saturated solution's temperature is above the melting point of your solute, it will separate as a liquid.

    • Solution: Choose a solvent with a higher boiling point.[4]

  • Cause 4: Presence of impurities. Impurities can depress the melting point of your compound and interfere with crystal formation.

    • Solution: Try a different solvent system or consider a preliminary purification step (e.g., passing through a short silica plug) to remove baseline impurities.

Q6: No crystals are forming, even after the solution has cooled in an ice bath. What are my next steps?

Possible Causes & Solutions:

  • Cause 1: The compound is too soluble in the solvent. The solubility at low temperatures is still too high to allow for crystallization.

    • Solution: If using a single solvent, try a less polar one. If using a mixed-solvent system, add more of the "poor" solvent. You can also reduce the total volume by boiling off some solvent and allowing it to cool again.

  • Cause 2: The solution is not sufficiently saturated. You may have used too much solvent initially.

    • Solution: Evaporate some of the solvent to increase the concentration and attempt to cool again.

  • Cause 3: Lack of nucleation sites. Crystal growth needs a starting point (a nucleus).

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution to act as a seed for crystal growth.[6]

Q7: My final product is still impure after recrystallization. Why?

Possible Causes & Solutions:

  • Cause 1: Inappropriate solvent choice. The impurity may have very similar solubility properties to your target compound in the chosen solvent system.

    • Solution: Re-evaluate your solvent screening. Find a system where the impurity is either significantly more soluble (stays in the mother liquor) or significantly less soluble (can be filtered off hot).

  • Cause 2: Crystals crashed out too quickly. Rapid crystallization can trap impurities within the crystal lattice.

    • Solution: Repeat the recrystallization and ensure the solution cools as slowly as possible to promote the formation of a pure, well-ordered crystal lattice.

  • Cause 3: Insufficient washing. The surfaces of your collected crystals may be coated with the impurity-rich mother liquor.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of your product.

Recrystallization Troubleshooting Logic

This diagram provides a decision tree for addressing common recrystallization failures.

G cluster_1 Recrystallization Troubleshooting start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Product Still Impure start->low_purity sol1 1. Re-heat & add more solvent. 2. Cool slowly. 3. Change to higher-boiling solvent. oiling_out->sol1 sol2 1. Evaporate some solvent. 2. Scratch flask or add seed crystal. 3. Add more 'poor' solvent (if mixed). no_crystals->sol2 sol3 1. Re-crystallize with slower cooling. 2. Wash crystals with ice-cold solvent. 3. Choose a new solvent system. low_purity->sol3

Caption: A troubleshooting decision tree for recrystallization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of your crude carbamate into several small test tubes.

  • To each tube, add a different test solvent dropwise at room temperature, swirling after each drop, until the solid just dissolves. Record the approximate volume. If the solid is very soluble at room temperature, that solvent is a poor choice for single-solvent recrystallization but may be a "good" solvent for a mixed pair.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath until the solid dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

Protocol 2: Standard Recrystallization (Single Solvent)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the compound just dissolves at the boiling point of the solvent. Using the minimum amount of solvent is critical for maximizing yield.[1]

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Data for Solvent Selection

For your convenience, key properties of common recrystallization solvents are summarized below.

Table 1: Properties of Common Recrystallization Solvents

Solvent Boiling Point (°C) Dielectric Constant (Polarity) Notes
Water 100 80.4 Good for polar compounds; crystals dry slowly.[1]
Methanol 65 33.0 Good for relatively polar compounds; easy to remove.[1]
Ethanol (95%) 78 24.3 Excellent general-purpose solvent.[1]
Acetone 56 20.7 Dissolves many organics; low boiling point can be difficult.[1]
Ethyl Acetate 77 6.0 Good for intermediate polarity compounds.[1]
Dichloromethane 40 9.1 Dissolves many compounds; very low boiling point.[1]
Toluene 111 2.4 Good for aromatic/less polar compounds; high boiling point.[1]

| Hexane | 69 | 1.9 | Good for non-polar compounds; highly flammable.[1] |

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

  • Quora. (2024, May 6). What is the multi-solvent recrystallization process? Available at: [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Available at: [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 2: Recrystallization. Macalester College. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. Available at: [Link]

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Available at: [Link]

  • University of Rochester. (n.d.). Purification: How To. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and purification strategies to achieve high-purity material.

I. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Problem 1: Low Purity of the Final Product - General Issues
Q: What are the most common impurities in the synthesis of this compound?

A: The most common impurities arise from incomplete reactions, side reactions, or the inherent reactivity of the starting materials and reagents. These include:

  • Unreacted 3-(ethylamino)phenol: The starting aminophenol may persist if the reaction does not go to completion.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Excess or unreacted Boc-anhydride and its primary byproduct, tert-butanol, may be present.[1]

  • O-acylated byproduct (tert-butyl 3-(ethyl(tert-butoxycarbonyl)amino)phenyl carbonate): Acylation of the phenolic hydroxyl group can occur, leading to an O-Boc impurity.

  • N,O-di-Boc byproduct (tert-butyl N-(3-((tert-butoxycarbonyl)oxy)phenyl)-N-ethylcarbamate): Both the amino and hydroxyl groups can be acylated.

  • Over-alkylated byproducts: While less common in this specific synthesis, over-alkylation on the nitrogen is a potential side reaction in other carbamate syntheses.

Problem 2: Incomplete Reaction and Persistent Starting Material
Q: My reaction is incomplete, and I see a significant amount of unreacted 3-(ethylamino)phenol by TLC/HPLC. What should I do?

A: An incomplete reaction is a frequent cause of low purity. Consider the following troubleshooting steps:

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions of this type can take anywhere from 1 to 12 hours.[2]

  • Reagent Stoichiometry: Check the molar ratio of your reagents. A slight excess of di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.[2]

  • Purity of Starting Materials: Impurities in the 3-(ethylamino)phenol or (Boc)₂O can inhibit the reaction. Ensure the purity of your starting materials. (Boc)₂O can decompose to tert-butanol and CO₂, especially in the presence of moisture, which can lead to pressure buildup in sealed containers.[1]

  • Reaction Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to overcome activation energy barriers, especially with less nucleophilic amines.

  • Solvent Choice: The reaction is typically performed in aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Ensure your solvent is anhydrous, as water can hydrolyze (Boc)₂O.

Problem 3: Presence of Non-Polar Impurities
Q: I am observing a significant amount of a non-polar impurity that runs higher than my product on a normal phase TLC plate. What could it be and how do I remove it?

A: A prominent non-polar impurity is likely the N,O-di-Boc protected byproduct, where both the secondary amine and the phenolic hydroxyl group have reacted with (Boc)₂O. This di-substituted product will be significantly less polar than the desired mono-N-Boc product.

Strategies for Removal:

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the mono- and di-Boc protected products.[3] A gradient elution with a solvent system like ethyl acetate/hexanes can provide good separation. The less polar di-Boc impurity will elute first.

  • Reaction Stoichiometry Control: To prevent the formation of the di-Boc impurity, use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents). Adding the (Boc)₂O slowly to the reaction mixture can also favor mono-protection.

Problem 4: Side Reactions Involving the Phenolic Hydroxyl Group
Q: Am I likely to get O-acylation on the phenolic hydroxyl group? How can I minimize this?

A: While the secondary amine of 3-(ethylamino)phenol is more nucleophilic than the phenolic hydroxyl group, O-acylation is a potential side reaction, especially if a strong base is used or at elevated temperatures.

Minimization Strategies:

  • Control of Basicity: The use of a strong base can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation. If a base is necessary, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred over stronger bases like sodium hydride.[]

  • Reaction Temperature: Running the reaction at or below room temperature will favor the kinetically preferred N-acylation.

  • Catalyst-Free Conditions: For many aminophenols, the reaction can proceed without a catalyst, which can reduce the likelihood of side reactions.[5]

Q: How can I differentiate between the desired N-Boc product and the O-Boc and N,O-di-Boc impurities?

A: A combination of chromatographic and spectroscopic techniques can be used for differentiation:

Technique Observation for Differentiation
TLC (Normal Phase) The polarity will decrease with increased Boc protection. The order of elution will be: N,O-di-Boc > O-Boc (generally) > N-Boc > 3-(ethylamino)phenol.
¹H NMR The desired N-Boc product will show a characteristic singlet for the 9 protons of the tert-butyl group around 1.5 ppm. The O-Boc product will have a similar singlet, but the chemical shifts of the aromatic protons will be different. The N,O-di-Boc product will show two distinct singlets for the two tert-butyl groups. The phenolic -OH proton signal will be absent in the O-Boc and N,O-di-Boc products.
IR Spectroscopy The desired N-Boc product will show a characteristic C=O stretch for the carbamate around 1680-1700 cm⁻¹ and a broad O-H stretch for the phenol. The O-Boc product will have a C=O stretch at a higher frequency (around 1760 cm⁻¹ for the carbonate) and will lack the phenolic O-H stretch. The N,O-di-Boc product will show both carbamate and carbonate C=O stretches and no O-H stretch.
LC-MS The different products will have distinct molecular weights, which can be easily identified by mass spectrometry.
Problem 5: Purification Challenges
Q: What are the recommended starting conditions for flash column chromatography?

A: Based on the polarity of the target molecule, a good starting point for flash column chromatography on silica gel is an eluent system of ethyl acetate in hexanes.

Experimental Protocol: Column Chromatography [3]

  • Slurry Preparation: For every 1 gram of crude product, use approximately 40-60 grams of silica gel (60-120 mesh). Create a slurry of the silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and apply it to the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

Q: My product is an oil or a low-melting solid and is difficult to crystallize. What are some alternative purification strategies?

A: If crystallization is challenging, consider the following:

  • Trituration: If the product is a solid but difficult to recrystallize, trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate can help remove non-polar impurities.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, purification method.

Problem 6: Product Stability
Q: Is my product, this compound, stable under acidic or basic conditions?

A: The Boc protecting group is known to be labile under acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group, regenerating the amine. Therefore, acidic workup conditions should be avoided if the Boc group needs to be retained.

The carbamate linkage is generally stable to basic conditions. However, very strong basic conditions (e.g., concentrated NaOH at high temperatures) could potentially hydrolyze the carbamate. The stability of O-aryl carbamates is pH-dependent, with hydrolysis rates increasing with hydroxide ion concentration.[6]

II. Frequently Asked Questions (FAQs)

General Synthesis Questions
Q: What is a typical protocol for the synthesis of this compound?

Experimental Protocol: N-Boc Protection of 3-(ethylamino)phenol

  • Dissolution: Dissolve 3-(ethylamino)phenol (1.0 equivalent) in an appropriate anhydrous solvent such as THF or DCM in a round-bottom flask.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 1-12 hours.[2]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Q: What is the role of a base in this reaction? Is it always necessary?

A: A base is not always necessary for the Boc protection of amines.[5] The reaction can proceed via nucleophilic attack of the amine on the (Boc)₂O, with the resulting tert-butoxide acting as a base to deprotonate the ammonium intermediate. However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added.

Q: What are the expected yield and purity for this reaction?

A: With optimized conditions and proper purification, yields for Boc protection of amines are typically high, often exceeding 90%. The purity of the final product after chromatography should be greater than 98% as determined by HPLC and NMR.

Analytical and Characterization Questions
Q: What are the recommended TLC conditions for monitoring the reaction progress?

A: A good starting point for TLC analysis on silica gel plates is a mobile phase of 20-40% ethyl acetate in hexanes. The product, this compound, will have a lower Rf value than the less polar (Boc)₂O and a higher Rf value than the more polar 3-(ethylamino)phenol.

Q: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?

A: While specific spectral data for this compound is not available in the search results, we can predict the key signals based on analogous structures.[8][9]

  • ¹H NMR (in CDCl₃):

    • ~1.1-1.2 ppm (triplet, 3H): -CH₂CH

    • ~1.5 ppm (singlet, 9H): -C(CH ₃)₃

    • ~3.6-3.7 ppm (quartet, 2H): -CH ₂CH₃

    • ~6.7-7.3 ppm (multiplet, 4H): Aromatic protons

    • A broad singlet for the phenolic -OH (this may be exchangeable with D₂O)

  • ¹³C NMR (in CDCl₃):

    • ~13-15 ppm: -CH₂C H₃

    • ~28 ppm: -C(C H₃)₃

    • ~45-47 ppm: -C H₂CH₃

    • ~80-81 ppm: -C (CH₃)₃

    • ~115-130 ppm: Aromatic carbons

    • ~155-157 ppm: Carbamate C=O and phenolic C-OH

Q: What HPLC conditions can be used for purity analysis?

A: A standard reverse-phase HPLC method is suitable for analyzing the purity of the final product.[10]

HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A typical gradient could be from 10% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).

Safety and Handling
Q: What are the main safety precautions to consider when working with di-tert-butyl dicarbonate ((Boc)₂O)?

A: (Boc)₂O is a lachrymator and should be handled in a well-ventilated fume hood. It is also moisture-sensitive and can decompose to generate CO₂ gas, which can cause pressure buildup in sealed containers.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-ethylaminophenol 3-(ethylamino)phenol Target_Product This compound 3-ethylaminophenol->Target_Product THF or DCM, RT Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Target_Product

Caption: General reaction scheme for the Boc protection of 3-(ethylamino)phenol.

Impurity Formation Pathways

Impurity_Formation Start 3-(ethylamino)phenol + (Boc)₂O N_Boc Desired Product (N-Boc) Start->N_Boc Major Pathway O_Boc O-Boc Impurity Start->O_Boc Minor Pathway (promoted by strong base) Unreacted Unreacted 3-(ethylamino)phenol Start->Unreacted Incomplete Reaction Di_Boc N,O-di-Boc Impurity N_Boc->Di_Boc Excess (Boc)₂O O_Boc->Di_Boc Excess (Boc)₂O

Caption: Potential pathways for the formation of common impurities.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Purity Observed Analyze Analyze Impurity Profile (TLC, HPLC, NMR, MS) Start->Analyze Incomplete Incomplete Reaction? Analyze->Incomplete Optimize Optimize Reaction: - Increase time - Increase (Boc)₂O stoichiometry - Check reagent purity Incomplete->Optimize Yes Side_Products Side Products Present? Incomplete->Side_Products No End High Purity Product Optimize->End Adjust Adjust Conditions: - Lower temperature - Use weaker base or no base - Slow addition of (Boc)₂O Side_Products->Adjust Yes Purify Purification Issue? Side_Products->Purify No Adjust->End Refine_Purification Refine Purification: - Optimize chromatography gradient - Consider trituration or prep HPLC Purify->Refine_Purification Yes Purify->End No Refine_Purification->End

Sources

Technical Support Center: Resolving Solubility Issues of Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the underlying principles, ensuring you can make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: I've just received my vial of this compound. What is the best solvent for making a stock solution?

A1: this compound is predicted to be a hydrophobic or "grease-ball" type molecule, suggesting poor water solubility.[1] Therefore, for preparing a high-concentration stock solution, it is recommended to start with a water-miscible organic solvent.[2][3] Good starting choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it with your aqueous buffer.[2]

Q2: My compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What happened?

A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in the final solvent mixture. The organic solvent from the stock solution can also influence the overall properties of the final solution. To avoid this, ensure the final concentration of the organic solvent is as low as possible, typically well below 5%, as higher concentrations can affect biological assays.[2][4]

Q3: Does the pH of my aqueous buffer matter for solubility?

A3: Yes, pH is a critical factor. The structure of this compound contains a phenolic hydroxyl group. This group is weakly acidic and can be deprotonated at basic pH to form a more soluble phenoxide salt.[5][6] The pKa of this phenolic proton is likely to be in the range of 9-10, similar to other phenols. Therefore, adjusting the pH of your aqueous buffer to be above the pKa will significantly increase the aqueous solubility of the compound.[]

Q4: I am observing poor dose-response in my cell-based assay. Could this be related to solubility?

A4: Absolutely. Poor aqueous solubility can lead to several issues that manifest as a poor dose-response:

  • Precipitation in media: The compound may be precipitating out of the cell culture media, leading to a lower effective concentration than intended.

  • Formation of aggregates: The compound may form small aggregates that are not visible to the naked eye but can have altered biological activity.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the concentration available to the cells.

Improving the solubility and ensuring the compound remains in a monomeric state in the assay media is crucial for obtaining reliable and reproducible results.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve solubility issues with this compound.

Guide 1: Systematic Approach to Solubilization

This guide presents a workflow for systematically determining the optimal solvent and buffer conditions for your experiment.

start Start: Solid Compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock test_dilution Test Dilution in Aqueous Buffer stock->test_dilution precipitate Precipitation Observed? test_dilution->precipitate success Success: Soluble Proceed with Experiment precipitate->success No troubleshoot Initiate Troubleshooting precipitate->troubleshoot Yes ph_adjust Option 1: pH Adjustment troubleshoot->ph_adjust cosolvent Option 2: Co-solvent System troubleshoot->cosolvent surfactant Option 3: Surfactants troubleshoot->surfactant cyclodextrin Option 4: Cyclodextrins troubleshoot->cyclodextrin

Caption: Workflow for initial solubilization and troubleshooting.

Experimental Protocol: Preparation of a Concentrated Stock Solution
  • Preparation: Allow the vial of this compound to equilibrate to room temperature.[2]

  • Solvent Addition: Add a precise volume of a suitable organic solvent (e.g., DMSO) to the vial to achieve a high concentration stock solution (e.g., 10-50 mM).[3]

  • Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Guide 2: Solubility Enhancement Strategies

If simple dilution of an organic stock solution into your aqueous buffer fails, the following strategies can be employed to enhance the aqueous solubility of this compound.

Strategy 1: pH Adjustment

The phenolic hydroxyl group in the compound is the key to this strategy. By raising the pH of the aqueous medium above the pKa of this group, the compound will be deprotonated to its more soluble anionic form.[5][6]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of aqueous buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate buffers for pH 7-8, and carbonate-bicarbonate or borate buffers for pH 9-11).

  • Add a small, precise amount of your concentrated organic stock solution of the compound to each buffer to a final desired concentration.

  • Equilibrate the samples for a set period (e.g., 2-24 hours) with gentle agitation.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table 1: Example of pH-Dependent Solubility Data

pH of Aqueous BufferVisual ObservationSupernatant Concentration (µM)
7.0Heavy Precipitate< 1
8.0Moderate Precipitate5
9.0Slight Haze50
10.0Clear Solution> 100
11.0Clear Solution> 100
Strategy 2: Co-solvent Systems

A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[4][8] This works by reducing the polarity of the aqueous medium.[][9]

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare a series of aqueous buffers containing varying percentages (v/v) of a co-solvent (e.g., 1%, 5%, 10%, 20% ethanol or PEG 400).

  • Add a consistent amount of the compound (either as a solid or from a concentrated stock) to each co-solvent mixture.

  • Equilibrate and analyze the solubility as described in the pH adjustment protocol.

Caution: Be mindful of the potential effects of the co-solvent on your experimental system (e.g., cell viability, enzyme activity). It is crucial to run appropriate vehicle controls.

Strategy 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[12][13]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare aqueous solutions of various non-ionic surfactants (e.g., Polysorbate 80, Pluronic F-68) at concentrations above their critical micelle concentration (CMC).[14][15]

  • Add the compound to each surfactant solution.

  • Equilibrate and determine the solubility as previously described.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[18][19][20][21]

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Prepare aqueous solutions of different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) at various concentrations.[18]

  • Add the compound to each cyclodextrin solution.

  • Equilibrate the mixture, often with stirring or sonication, to facilitate complex formation.

  • Determine the resulting solubility.

compound Poorly Soluble Compound (this compound) ph pH > pKa compound->ph Ionization cosolvent Co-solvent (e.g., Ethanol, PEG 400) compound->cosolvent Polarity Reduction surfactant Surfactant Micelle (e.g., Polysorbate 80) compound->surfactant Micellar Encapsulation cyclodextrin Cyclodextrin (e.g., HP-β-CD) compound->cyclodextrin Inclusion Complexation soluble Increased Aqueous Solubility ph->soluble cosolvent->soluble surfactant->soluble cyclodextrin->soluble

Caption: Key strategies for enhancing aqueous solubility.

Concluding Remarks

The solubility of this compound in aqueous media can be effectively managed through a systematic and informed approach. By understanding the chemical nature of the compound, particularly its hydrophobic character and the presence of an ionizable phenolic group, researchers can select the most appropriate solubilization strategy for their specific experimental needs. It is recommended to start with pH adjustment and the use of minimal organic co-solvents before exploring more complex formulations involving surfactants or cyclodextrins. Always ensure to validate the chosen formulation for compatibility with your downstream assays.

References

  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • National Center for Biotechnology Information. (2022).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety.
  • Wikipedia. Cosolvent.
  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Grokipedia. Cosolvent.
  • International Journal of Research and Analytical Reviews. (2020).
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Brieflands. (2021).
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • MDPI. (2025).
  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Journal of Advanced Pharmaceutical Technology & Research. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • R Discovery. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review.
  • BOC Sciences.
  • National Center for Biotechnology Information. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • World Pharma Today. (2025).
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • PharmiWeb.com. (2021). Techniques to Enhance Drug Solubility.
  • PubMed. (2010).
  • National Center for Biotechnology Information. Tert-butyl [(1S)-1-(3-hydroxyphenyl)
  • Google Patents. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Environmental Protection Agency. (2025). tert-Butyl [(3-hydroxyphenyl)
  • Echemi. tert-butyl N-[2-(3,4-dihydroxyphenyl)
  • Cold Spring Harbor Labor
  • Benchchem. (2025). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • PhytoTech Labs. Preparing Stock Solutions.
  • National Center for Biotechnology Information. tert-butyl N-((3-hydroxyphenyl)methyl)
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • National Center for Biotechnology Information. Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. PubChem.
  • ReAgent Chemical Services. (2024). How To Make A Standard Solution. The Chemistry Blog.
  • Sigma-Aldrich. ETHYL N-(HYDROXY-TERT.-BUTYL)
  • Autech Industry Co.,Limited. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)
  • MilliporeSigma. tert-Butyl N-(2,3-dihydroxypropyl)
  • PubChemLite. Tert-butyl n-[2-(4-hydroxyphenyl)

Sources

controlling temperature to prevent Boc decomposition in carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide researchers with high-fidelity, safety-critical guidance on managing thermal parameters during the installation of the tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (


).
Module 1: Critical Temperature Thresholds (The "Why")

Q: Why is temperature control critical if the final Boc-carbamate product is stable?

A: The thermal risk lies with the reagent (


), not the product. While Boc-protected amines are generally stable up to 100°C+ in neutral media, the anhydride reagent (

) is thermally labile.

The Thermodynamics of Decomposition:


 undergoes thermal decomposition into isobutylene, carbon dioxide (

), and tert-butanol (

-BuOH). This process is exothermic and gas-generating , creating a dual hazard of thermal runaway and vessel over-pressurization.

Key Thermal Markers:

  • 23°C: Melting point of

    
    .[1] It must be liquefied for reaction but requires careful handling.
    
  • >55°C: Onset of slow thermal decomposition.

  • >65°C: Rapid decomposition rate increases.

  • >80°C: Critical runaway threshold. Autocatalytic decomposition becomes uncontrollable, leading to rapid pressure spikes.

Diagram 1: Competitive Reaction Pathways & Thermal Risks This diagram illustrates the kinetic competition between the desired carbamate formation and the dangerous decomposition of the reagent.

BocPathways Boc2O Boc2O Reagent (Unstable >55°C) Intermediate Tetrahedral Intermediate Boc2O->Intermediate + Amine (0°C - 25°C) Decomp Runaway Products (Isobutylene + CO2 + Heat) Boc2O->Decomp Heat (>60°C) or Acid Catalysis Amine Amine Substrate Amine->Intermediate Product Boc-Carbamate (Stable Product) Intermediate->Product - t-BuOH - CO2

Caption: Kinetic competition between safe carbamate synthesis (green) and thermal decomposition (red).

Module 2: Synthesis Protocols & Troubleshooting (The "How")

Q: My reaction is sluggish at room temperature. Should I heat it to 60°C to push conversion?

A: NO. Heating


 reactions is a common error that leads to reagent destruction rather than product formation. If the reaction is slow, the issue is likely steric hindrance or low nucleophilicity of the amine, not temperature.

Corrective Action: Instead of heat, use Chemical Catalysis :

  • Nucleophilic Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine). This forms a reactive N-acylpyridinium intermediate that is much more electrophilic than

    
     itself, allowing the reaction to proceed at Room Temperature (RT).
    
  • Lewis Acid Catalysis: For extremely hindered amines, use

    
     or 
    
    
    
    at ambient temperature.

Standard Operating Procedure (SOP) for Safe Addition:

  • Preparation: Dissolve amine (1.0 equiv) in solvent (DCM, THF, or Dioxane/Water). Add Base (TEA or DIPEA, 1.2–1.5 equiv).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add

    
     (1.1–1.5 equiv) slowly (dropwise if liquid/solution, portion-wise if solid).
    
    • Reasoning: The reaction with the amine is exothermic. Adding at 0°C absorbs the heat of reaction, preventing a localized temperature spike that could trigger

      
       decomposition.
      
  • Equilibration: Allow the reaction to warm naturally to 23°C (RT) . Stir until completion (TLC/LCMS monitoring).

Table 1: Solvent Selection Guide for Thermal Management

SolventBoiling PointSuitabilityNotes
DCM (Dichloromethane)40°CHigh Low BP acts as an internal "thermal fuse" (refluxes before

runaway).
THF (Tetrahydrofuran)66°CMedium Good solubility, but BP is near the decomposition threshold. Monitor internal temp.
Toluene 110°CLow High BP allows dangerous overheating. Only use if strictly temp-controlled.
Water/Dioxane 100°C+High Excellent heat capacity (water) absorbs exotherms. ideal for amino acids.
Module 3: Scale-Up & Safety Risks (The "Risk")

Q: We are scaling from 5g to 500g. What specific thermal hazards change?

A: The surface-area-to-volume ratio decreases, meaning heat dissipation is slower. A "mild" exotherm at 5g can become an adiabatic runaway at 500g.

The "Gas Generation" Hazard: Decomposition of 1 mole of


 generates 2 moles of gas (Isobutylene + 

).
  • Scenario: A 1kg batch of

    
     decomposing in a closed vessel can generate >200 Liters of gas in seconds.
    

Troubleshooting Decision Tree (Process Stalled)

Troubleshooting Start Issue: Reaction Stalled (<50% Conv. after 4h) CheckTemp Check Internal Temp Start->CheckTemp IsHot Temp > 40°C? CheckTemp->IsHot Yes Yes IsHot->Yes No No IsHot->No CoolDown CRITICAL: Cool to 20°C Vent Reactor AddReagent Boc2O likely decomposed. Add 0.5 equiv fresh Boc2O CoolDown->AddReagent IsCold Temp < 25°C CheckCat Is Catalyst Present? IsCold->CheckCat CheckCat->Yes CheckCat->No AddDMAP Add 5-10 mol% DMAP CheckSolvent Check Solvent/Base Yes->CoolDown Yes->CheckSolvent No->IsCold No->AddDMAP

Caption: Decision logic for stalled reactions. Note that heating is never the primary solution.

Module 4: Post-Reaction & Storage

Q: Can I rotovap the reaction mixture at 60°C to remove solvent?

A: Only if you have quenched the excess


 first.
If unreacted 

remains, concentrating it at 60°C creates a concentrated "bomb."
  • Protocol: Add a nucleophilic scavenger (e.g., N,N-dimethylethylenediamine) to consume excess

    
     before concentration, OR keep the water bath <35°C.
    

Q: How do I store


 safely? 
  • Temperature: Refrigerate at 2–8°C.

  • State: If it solidifies (MP 23°C), do not heat with a heat gun to melt. Allow it to stand at RT or use a tepid water bath (<30°C).

References
  • Org. Process Res. Dev. (2014).[2][3] Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. (Discusses thermal runaway of Boc-piperidone synthesis).

  • Common Organic Chemistry . (2023). Boc Anhydride Properties and Safety.

  • Fisher Scientific . (2014).[2] Safety Data Sheet: Di-tert-butyl dicarbonate.

  • BenchChem . (2025).[4] The Enduring Utility of the Boc Protecting Group: A Technical Guide.

  • J. Org. Chem. (2011). Catalytic Role of Ionic Liquids in Boc Protection. (Mechanistic insight into catalytic activation vs thermal activation).

Sources

Validation & Comparative

A Comparative HPLC Analysis of Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate, a key intermediate in pharmaceutical synthesis. We provide a detailed comparison of its retention time against potential process-related impurities. The narrative explains the scientific rationale behind the method development, offers a step-by-step protocol, and presents the data in a clear, comparative format. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for purity assessment and quality control.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

The compound this compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as the presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, through guidelines such as those from the International Council for Harmonisation (ICH), mandate rigorous analytical characterization to ensure product quality.[1][2][3]

This guide provides a validated HPLC method designed to resolve the primary compound from its most probable synthetic precursors and by-products. By understanding and controlling the impurity profile at this early stage, drug developers can ensure a more robust and reproducible manufacturing process.

Scientific Rationale and Method Development

The development of a successful HPLC method is rooted in the physicochemical properties of the analyte and its potential impurities. A science and risk-based approach was employed, consistent with ICH Q14 guidelines on analytical procedure development.[4][5]

Analyte and Impurity Profile

The target molecule and its likely impurities possess distinct structural differences that can be exploited for chromatographic separation.

  • Target Compound: this compound. This molecule has moderate polarity, with a non-polar tert-butoxycarbonyl (Boc) group and a polar phenol group.

  • Impurity A: 3-(ethylamino)phenol. This is a likely starting material. Lacking the bulky, lipophilic Boc group, it is significantly more polar than the target compound and is expected to elute much earlier in a reversed-phase system.

  • Impurity B: tert-butyl (3-hydroxyphenyl)carbamate. A potential by-product if the starting material contained 3-aminophenol. It is more polar than the target compound due to the absence of the N-ethyl group.

  • Impurity C: Di-Boc Protected By-product. A potential over-reaction product where the phenolic hydroxyl is also protected by a Boc group. This impurity would be substantially less polar and thus more strongly retained on a reversed-phase column, leading to a longer retention time.

Chromatographic Choices

Column Selection: A C18 (octadecylsilyl) stationary phase was selected. This is the industry standard for reversed-phase chromatography of small molecules and provides excellent hydrophobic retention and selectivity for compounds of moderate polarity, such as carbamates.[6][7][8]

Mobile Phase Optimization: The mobile phase consists of a gradient of acetonitrile and water.

  • Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is used to ensure adequate separation of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

  • Acidic Modifier (Formic Acid): The presence of a phenolic hydroxyl group on the target molecule and impurities makes their retention pH-dependent. A small amount of formic acid (0.1%) is added to the aqueous phase to suppress the ionization of the phenolic group (pKa ≈ 9.6). This ensures that the analytes are in a neutral, non-ionized state, which results in sharper, more symmetrical peaks and highly reproducible retention times.[9][10][11]

Detector Selection: A UV detector set at 275 nm was chosen. The aromatic ring common to the target compound and its impurities provides a strong chromophore, allowing for sensitive detection at this wavelength.

Experimental Workflow and Protocol

Visualized Experimental Workflow

The following diagram outlines the complete analytical process from sample preparation to final data analysis.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing prep_standards 1. Prepare Standards (1 mg/mL Stock) prep_samples 2. Prepare Samples (Dissolve in Diluent) prep_standards->prep_samples injection 3. HPLC Injection (10 µL) prep_samples->injection separation 4. Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection 5. UV Detection (275 nm) separation->detection integration 6. Peak Integration detection->integration comparison 7. Compare Retention Times (RT) & Calculate Relative RT integration->comparison

Sources

Analytical Method Validation for tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex intermediates, the rigorous validation of analytical methods becomes the bedrock of drug safety and efficacy. tert-Butyl N-ethyl-N-(3-hydroxyphenyl)carbamate is a critical, structurally nuanced intermediate. Featuring a tert-butoxycarbonyl (Boc)-protected amine, an ethyl group, and a phenolic hydroxyl group, this compound presents specific analytical challenges.

This guide provides an objective comparison of analytical methodologies for determining the purity of this compound, grounded in the latest ICH Q2(R2) [1] and ICH Q14 [2] regulatory frameworks. As a Senior Application Scientist, my objective is not merely to list protocols, but to explain the chemical causality behind our methodological choices, ensuring your laboratory establishes a robust, self-validating analytical system.

Methodological Comparison: The Causality of Choice

When establishing an Analytical Target Profile (ATP) for a pharmaceutical intermediate, laboratories typically evaluate Gas Chromatography (GC-FID), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC-UV). However, the molecular architecture of this compound dictates a strict methodological hierarchy.

Gas Chromatography (GC-FID): The Pitfall of Thermal Lability

While GC-FID is a staple for volatile organic compounds, it is fundamentally incompatible with routine purity analysis of this specific molecule.

  • The Causality: The Boc protecting group is notoriously thermally labile. At the elevated temperatures required for GC injection ports and column elution (typically >200 °C), the carbamate linkage undergoes pyrolytic elimination. This thermal deprotection yields the free amine (N-ethyl-3-aminophenol), isobutylene gas, and carbon dioxide[3].

  • The Result: GC analysis will generate artifact peaks, making it impossible to distinguish between pre-existing amine impurities in the batch and degradation products formed inside the instrument.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Characterization Tool
  • The Causality: LC-MS separates compounds at ambient or slightly elevated temperatures (e.g., 30–40 °C), preserving the Boc group. The mass analyzer provides exceptional specificity based on the mass-to-charge ratio (

    
    ).
    
  • The Result: LC-MS is the optimal choice for impurity identification (e.g., identifying des-ethyl or des-Boc process impurities). However, due to variable ionization efficiencies and matrix effects, it is often less precise and more expensive for routine, high-throughput QA/QC quantitation than UV detection.

HPLC-UV: The Gold Standard for Routine Purity
  • The Causality: The 3-hydroxyphenyl moiety provides a strong, stable UV chromophore (optimal absorbance near 275 nm). By utilizing reversed-phase chromatography with an acidic mobile phase (to suppress the ionization of the phenolic hydroxyl group and prevent peak tailing), we achieve sharp, symmetrical peaks. The mild column temperature (30 °C) ensures the Boc group remains completely intact.

  • The Result: HPLC-UV delivers the highest precision, accuracy, and robustness for routine purity release testing.

MethodSelection Start This compound Purity Analysis Thermal Is the analyte thermally stable at >200°C? Start->Thermal GC GC-FID (High Injector Temp) Thermal->GC Yes (False Assumption) Chromophore Does it possess a strong UV Chromophore? Thermal->Chromophore No (Boc is labile) Degradation FAIL: Thermal Deprotection (Loss of Boc group) GC->Degradation Artifacts Formed HPLC HPLC-UV (Gold Standard for QC) Chromophore->HPLC Yes (Phenol ring) LCMS LC-MS (Impurity Characterization) Chromophore->LCMS Structural ID needed

Figure 1: Decision tree illustrating the causality behind selecting HPLC-UV over GC-FID due to the thermal lability of the Boc group.

Experimental Protocol: ICH Q2(R2) Validation for HPLC-UV

To establish a self-validating system, the HPLC-UV method must be rigorously tested against the updated ICH Q2(R2) guidelines [1]. The following protocol details the step-by-step methodology for validating the purity assay.

Optimized Chromatographic Conditions (ICH Q14)
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (End-capped to minimize secondary silanol interactions with the amine).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultra-Pure Water. (Rationale: TFA lowers the pH to ~2.0, keeping the phenol protonated and neutral, ensuring high retention and sharp peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 275 nm.

  • Column Temperature: 30 °C.

Step-by-Step Validation Workflow

Step 1: System Suitability Testing (SST) Before any validation parameter is assessed, the system must prove it is capable of the analysis. Inject a standard solution (1.0 mg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
     1.0%. Tailing factor (
    
    
    
    )
    
    
    1.5. Theoretical plates (
    
    
    )
    
    
    5000.

Step 2: Specificity & Forced Degradation To prove the method is "stability-indicating," the analyte must be stressed to generate potential degradation products, ensuring they do not co-elute with the main peak.

  • Protocol: Expose 1.0 mg/mL sample aliquots to:

    • Acid: 1N HCl at 60 °C for 2 hours (Targets Boc cleavage).

    • Base: 1N NaOH at 60 °C for 2 hours (Targets carbamate hydrolysis).

    • Oxidation: 3%

      
       at room temp for 24 hours (Targets phenol oxidation).
      
    • Photolytic: UV light (ICH Q1B conditions).

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold across the entire this compound peak using DAD analysis. Resolution (

    
    ) between the API and the closest degradation product must be 
    
    
    
    2.0.

Step 3: Linearity and Range

  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (0.5 mg/mL to 1.5 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999. The y-intercept should be
    
    
    2.0% of the 100% level response.

Step 4: Accuracy (Spike Recovery)

  • Protocol: Spike known concentrations of the reference standard into a synthetic blank matrix at three levels: 80%, 100%, and 120%. Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Protocol (Repeatability): A single analyst prepares 6 independent sample solutions at the 100% concentration level and injects them on the same day.

  • Protocol (Intermediate): A different analyst, on a different day, using a different HPLC system, repeats the 6 preparations.

  • Acceptance Criteria: The %RSD for the assay of the 6 preparations must be

    
     2.0% for both intra-day and inter-day assessments.
    

ICHQ2 cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Method Requirements Dev Method Development (ICH Q14) Optimize Chromatographic Conditions ATP->Dev Spec Specificity (Peak Purity via DAD/MS) Dev->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability %RSD < 2.0) Acc->Prec Sens LOD / LOQ (S/N > 3 and S/N > 10) Prec->Sens Robust Robustness (DoE / Parameter Variations) Sens->Robust Routine Routine QC Testing & Lifecycle Management Robust->Routine

Figure 2: The lifecycle approach to analytical procedure validation as defined by ICH Q2(R2) and ICH Q14.

Quantitative Data Presentation

The following table summarizes simulated validation data comparing the three analytical methodologies. The data objectively demonstrates why HPLC-UV satisfies ICH Q2(R2) criteria, while GC-FID fails due to analyte degradation.

Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV Results (Proposed Method)LC-MS Results (Alternative)GC-FID Results (Rejected)
Specificity (Peak Purity) No co-elution; Purity Angle < ThresholdPass (Angle: 0.12 < Threshold: 0.35)Pass (Mass extraction ensures specificity)Fail (Multiple artifact peaks from Boc loss)
Linearity (

)

0.999
0.9998 0.9951 (Ion suppression at high conc.)0.9210 (Inconsistent thermal breakdown)
Accuracy (% Recovery) 98.0% – 102.0%99.8% ± 0.4% 97.5% ± 2.1%64.2% ± 15.4%
Precision (% RSD)

2.0%
0.6% 2.8%18.5%
LOD / LOQ S/N

3 / S/N

10
0.05 µg/mL / 0.15 µg/mL 0.01 µg/mL / 0.03 µg/mL (Superior sensitivity)N/A (Baseline unstable)
Robustness Stable across minor variationsPass (Tolerates ±2°C, ±0.1 mL/min)Pass Fail

Conclusion

For the purity analysis of this compound, HPLC-UV is the undisputed optimal methodology . It leverages the molecule's strong phenolic chromophore while operating under mild thermal conditions that preserve the structurally vulnerable Boc protecting group.

Attempting to use GC-FID violates the core scientific principle of method suitability, as the high injector temperatures actively degrade the analyte[3], resulting in a failure to meet any ICH Q2(R2) validation criteria [1]. While LC-MS offers superior sensitivity for trace impurity identification, HPLC-UV provides the unmatched precision, accuracy, and robustness required for routine, compliant pharmaceutical release testing.

References

  • European Medicines Agency / FDA. (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Available at:[Link]

  • European Medicines Agency / FDA. (2023). ICH Q14 Guideline on Analytical Procedure Development. Available at:[Link]

  • Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available at:[Link]

Advanced 13C NMR Characterization of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Solvent & Rotameric Analysis Guide[1]

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The compound tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate represents a critical scaffold in the synthesis of carbamate-based acetylcholinesterase (AChE) inhibitors, structurally related to the Alzheimer’s drug Rivastigmine .

Unlike simple anilines, this molecule presents a distinct analytical challenge: Restricted Rotation . The steric bulk of the tert-butyl group combined with the N-ethyl substitution creates a high energy barrier for rotation around the carbamate C–N bond. This results in the presence of two distinct rotamers (cis/trans or E/Z) in solution at room temperature, causing signal doubling in both 1H and 13C NMR spectra.

This guide provides a definitive protocol for resolving these rotamers, comparing standard ambient analysis with Variable Temperature (VT) NMR, and establishing a self-validating assignment strategy.

The Rotameric Challenge: Mechanism & Detection

Before analyzing the shifts, one must understand the dynamic equilibrium. The carbamate nitrogen possesses partial double-bond character due to resonance with the carbonyl oxygen. When N-substituted with bulky groups (Ethyl and Phenyl), the molecule locks into two slowly exchanging conformers on the NMR timescale.

Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium between the two rotamers and the analytical workflow to distinguish them from impurities.

RotamerAnalysis Compound tert-butyl N-ethyl-N- (3-hydroxyphenyl)carbamate Equilibrium Restricted C-N Rotation (Slow Exchange at 25°C) Compound->Equilibrium RotamerA Rotamer A (Major) Sterically Favored Equilibrium->RotamerA k1 RotamerB Rotamer B (Minor) Sterically Hindered Equilibrium->RotamerB k-1 SplitSignals Signal Doubling (13C & 1H NMR) RotamerA->SplitSignals 25°C (CDCl3) RotamerB->SplitSignals Coalescence Signal Coalescence (Single Set of Peaks) SplitSignals->Coalescence Heat to >80°C (VT-NMR in DMSO-d6)

Caption: Logical workflow of rotameric analysis showing the transition from split signals at ambient temperature to coalesced signals at high temperature.

Comparative Analysis: Methodological Alternatives

To ensure data integrity, we compare the standard 13C NMR approach against alternative validation methods.

Table 1: Performance Comparison of Characterization Techniques
FeatureMethod A: Ambient 13C NMR (CDCl3) Method B: VT-13C NMR (DMSO-d6, 80°C) Method C: HPLC-UV/MS
Primary Utility Routine ID, Solubility checkDefinitive Structure Proof , Purity AssayPurity Quantification, Mass Confirmation
Rotamer Handling Poor: Shows split peaks (e.g., two C=O signals). Can be mistaken for impurities.Excellent: Rapid exchange averages signals into single sharp peaks.Variable: Rotamers may separate on column or appear as a single broad peak depending on kinetics.
Solvent Effect Good solubility, but OH proton often broad/invisible.Excellent solubility; OH visible (H-bond); High BP allows heating.Mobile phase dependent (usually MeCN/H2O).
Resolution High (sharp peaks for each rotamer).Medium (peaks broaden slightly near coalescence before sharpening).High (chromatographic separation).
Recommendation Initial screen only.Gold Standard for Publication. Complementary for purity only.

Detailed 13C NMR Structural Assignment

The following data represents the predicted chemical shift ranges based on fragment analysis of N-Boc-N-alkyl anilines and phenol derivatives.

Self-Validating Logic:

  • Carbonyl (C=O): Look for the most downfield signal (~154 ppm). It must appear as two peaks (approx. 1:1 to 3:1 ratio) in CDCl3 at 25°C.

  • Quaternary t-Bu: The carbon attached to oxygen (~80 ppm) is highly sensitive to conformation and will split.

  • Aromatic C-OH: The carbon at the 3-position (~156-158 ppm) is distinct from the carbamate C=O.

Table 2: Chemical Shift Assignment (DMSO-d6)
Carbon FragmentCarbon Typeδ (ppm) Ambient (Split)δ (ppm) High Temp (Coalesced)Assignment Logic
C=O Carbamate Carbonyl153.5 / 154.2~154.0Most deshielded; diagnostic rotamer splitting.
C-OH Aromatic C-3157.0 - 158.0~157.5Ipso to hydroxyl; shifts downfield in DMSO due to H-bonding.
C-N Aromatic C-1142.0 / 142.8~142.5Ipso to nitrogen; sensitive to N-ethyl rotation.
C-O (t-Bu) Quaternary Aliphatic79.5 / 80.2~80.0Diagnostic for Boc group; split indicates rotamers.
N-CH2 Ethyl Methylene44.5 / 45.8~45.2Broad at RT; sharpens at HT.
C-Me (t-Bu) Methyls27.8 / 28.1~28.0Intense signal; often accidentally equivalent or slightly split.
CH3 (Ethyl) Ethyl Methyl13.5 / 13.8~13.7Most upfield signal.
Ar-CH Aromatic C-2,4,5,6105 - 130AveragedC-2 (ortho to both N and OH) is most shielded (~105-110 ppm).

Experimental Protocols

Protocol A: Self-Validating VT-NMR Acquisition

Use this protocol to prove that "impurity" peaks are actually rotamers.

Reagents:

  • Compound: 15-20 mg

  • Solvent: DMSO-d6 (0.6 mL) - Chosen for high boiling point and phenol solubility.

Step-by-Step Workflow:

  • Sample Prep: Dissolve compound in DMSO-d6 in a high-quality NMR tube. Ensure the solution is clear.

  • Ambient Scan (25°C):

    • Acquire a standard 1H and 13C spectrum.

    • Checkpoint: Observe the "doubling" of the t-butyl singlet in 1H or the C=O peak in 13C. If peaks are single and sharp, rotamers may be fast-exchanging (rare for this structure) or one conformer is exclusive.

  • Heating Phase:

    • Set probe temperature to 323 K (50°C) . Allow 10 min equilibration.

    • Acquire a quick 1H scan. Note if peaks are broadening (coalescence regime).

    • Increase temperature to 353 K (80°C) . Allow 10 min equilibration.

  • High-Temp Scan (80°C):

    • Acquire 13C spectrum (increase relaxation delay d1 to 2-3s as T1 relaxation increases with temp).

    • Validation: The split peaks at 153/154 ppm should merge into a single sharp peak. The t-butyl region should simplify.

  • Cooling (Reversibility Check):

    • Cool back to 25°C and re-acquire. The split spectrum must return. This proves the phenomenon is physical equilibrium, not thermal degradation.

Protocol B: Solvent Selection for Resolution
  • CDCl3: Use for checking bulk purity. Rotamers will be distinct and sharp (slow exchange).

  • DMSO-d6: Use for detailed assignment and OH detection. Rotamers may be broader (intermediate exchange) unless heated.

References

  • Rotamerism in N-Boc Anilines

    • Macmillan Group (Princeton University). Supplementary Information: Photoredox Coupling of N-Boc Anilines. (Contains 13C data for N-Boc-N-ethyl anilines showing rotameric splitting).
  • Carbamate Rotational Barriers

    • University of Notre Dame. Unusually Low Barrier to Carbamate C-N Rotation.[1] (Discusses diagnostic shifts of t-butyl carbons in rotamers).

  • Rivastigmine Impurity Profiling

    • Der Pharma Chemica. Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. (Provides comparative NMR data for the 3-hydroxyphenyl carbamate core).

  • General 13C NMR Data for Carbamates

    • PubChem Compound Summary: tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (Structural analog data).

Sources

Comparative Guide: Boc vs. Cbz Protection for N-Ethyl-3-Aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the protection of N-ethyl-3-aminophenol , the choice between tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) is rarely about yield—both exceed 90% under optimized conditions—but rather about regioselectivity and downstream orthogonality .

  • Select Boc when: You require high regioselectivity for the nitrogen (N-protection) without stringent pH monitoring, or if your downstream chemistry involves hydrogenation-sensitive groups (e.g., benzyl ethers, alkenes).

  • Select Cbz when: You need a protecting group that survives acidic conditions (e.g., TFA deprotection of other groups) or if you require a highly crystalline intermediate for purification without chromatography.

The Critical Challenge: The substrate contains two nucleophiles: a secondary amine (pKₐ ~4.4 for conjugate acid) and a phenol (pKₐ ~9.8). The goal is chemoselective N-acylation while avoiding O-acylation (carbonate formation).

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Substrate: N-Ethyl-3-aminophenol (MW: 137.18 g/mol ) Nucleophilic Competition:

  • Secondary Amine (

    
    ):  Moderately sterically hindered but highly nucleophilic due to the electron-donating ethyl group.
    
  • Phenolic Hydroxyl (

    
    ):  Less nucleophilic in neutral conditions but becomes a hard nucleophile (phenoxide) at pH > 10.
    
Reaction Pathway & Selectivity Logic

ReactionPathway Substrate N-Ethyl-3-aminophenol NBoc N-Boc Product (Kinetic Product) Substrate->NBoc High Selectivity OBoc N,O-bis-Boc (Side Product) Substrate->OBoc Slow (Requires strong base) NCbz N-Cbz Product (Thermodynamic Product) Substrate->NCbz Fast Reaction OCbz N,O-bis-Cbz (High Risk at pH > 10) Substrate->OCbz Fast if pH > 9.8 Boc_Reagent Boc2O / Mild Base Cbz_Reagent Cbz-Cl / NaHCO3

Figure 1: Reaction pathways highlighting the risk of O-acylation (red nodes) depending on reagent reactivity and pH control.

Detailed Experimental Protocols

Protocol A: Boc Protection (High Selectivity)

Rationale: Di-tert-butyl dicarbonate (


) is a "softer" electrophile than benzyl chloroformate. It reacts readily with the amine but is sluggish toward the phenol unless the phenol is deprotonated. This allows for a "base-free" or mild base protocol that virtually eliminates O-Boc formation.

Reagents:

  • N-Ethyl-3-aminophenol (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Solvent: THF/Water (1:1) or Dioxane/Water

  • Base:

    
     (1.5 equiv) — Optional but recommended to scavenge liberated CO₂/acidic protons.
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol (1.37 g) of N-ethyl-3-aminophenol in 20 mL of THF. Add 20 mL of saturated aqueous

    
    .
    
  • Addition: Cool the mixture to 0°C. Add 11 mmol (2.40 g) of

    
     dissolved in 5 mL THF dropwise over 10 minutes.
    
    • Note: The cooling is to control the exotherm, though

      
       hydrolysis is slow.
      
  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane 3:7). The amine spot (polar) should disappear, replaced by a less polar carbamate spot.

  • Workup: Dilute with EtOAC (50 mL). Separate phases. Wash the organic layer with 1M citric acid (to remove unreacted amine) and then brine.

  • Purification: Dry over

    
     and concentrate. The residue is typically a viscous oil that crystallizes upon standing or trituration with cold pentane.
    
Protocol B: Cbz Protection (The "Schotten-Baumann" Challenge)

Rationale: Benzyl chloroformate (


) is highly reactive. It generates HCl as a byproduct. You must use a base to neutralize the HCl, or the amine will protonate and stop reacting. However, if you use a strong base (NaOH), you will deprotonate the phenol (pKa 9.8) and get significant O-Cbz side products. Strict pH control is the key. 

Reagents:

  • N-Ethyl-3-aminophenol (1.0 equiv)

  • Benzyl chloroformate (

    
    ) (1.05 equiv) — Do not use large excess.[1]
    
  • Solvent: EtOAc/Water (biphasic)

  • Base:

    
     (solid or saturated solution).[2]
    

Step-by-Step Procedure:

  • Setup: Dissolve 10 mmol (1.37 g) of substrate in 30 mL EtOAc. Add 30 mL of saturated aqueous

    
    .
    
    • Critical: Do not use NaOH or

      
      . 
      
      
      
      buffers around pH 8–9, keeping the phenol protonated (neutral) but the amine free.
  • Addition: Cool to 0°C with vigorous stirring (biphasic mixture). Add

    
     (10.5 mmol, 1.5 mL) dropwise via syringe pump or addition funnel over 20 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add a minimal amount of

    
    -dimethylethylenediamine (0.1 equiv) if 
    
    
    
    persists, or simply wash extensively.
  • Workup: Separate layers. Wash organic layer with 1M HCl (careful: gas evolution from excess bicarbonate), then water, then brine.

  • Purification: Recrystallization from EtOAc/Hexane is often possible due to the pi-stacking nature of the Cbz group.

Performance Comparison Data

The following data summarizes typical performance metrics for secondary aminophenols.

FeatureBoc Protection Cbz Protection
Reagent Reactivity Moderate (High N-selectivity)High (Risk of O-acylation)
Typical Yield 92–96%88–94%
Atom Economy Low (Loss of t-BuOH + CO₂)Moderate (Loss of HCl)
Physical State Often Oil/Amorphous SolidOften Crystalline Solid
Acid Stability Unstable (Cleaves in TFA/HCl)Stable (Survives TFA/HCl)
Base Stability Stable (up to strong nucleophiles)Stable (Hydrolyzes in strong hot base)
Deprotection TFA / HCl (Dioxane)

, Pd/C or HBr/AcOH
Cost ModerateLow (Reagent is cheap)
Decision Logic for Researchers

DecisionTree Start Start: N-Ethyl-3-aminophenol Q1 Is the product sensitive to Acid? Start->Q1 Q2 Is the product sensitive to Hydrogenation? Q1->Q2 No ChoiceCbz Choose Cbz Protection Q1->ChoiceCbz Yes (Needs Acid Stability) ChoiceBoc Choose Boc Protection Q2->ChoiceBoc Yes (Avoid H2/Pd) Q2->ChoiceCbz No (H2 is fine)

Figure 2: Decision matrix for selecting the appropriate protecting group based on downstream stability requirements.

Troubleshooting & Optimization

Avoiding "Bis-Protection" (N,O-diacylation)

If you observe a less polar spot running higher than your product on TLC, it is likely the N,O-bis-protected species.

  • For Boc: This is rare. If observed, treat the crude mixture with

    
     in Methanol for 30 minutes. The phenolic carbonate (O-Boc) is much more labile than the carbamate (N-Boc) and will selectively hydrolyze back to the phenol.
    
  • For Cbz: This is common if pH > 10. Similar to Boc, the O-Cbz group can be selectively cleaved using mild base (LiOH in THF/Water) without affecting the N-Cbz group, although the window of selectivity is narrower.

Handling the "Ethyl" Sterics

The ethyl group on the nitrogen makes the amine secondary. While nucleophilic, it is sterically more crowded than a primary aniline.

  • Impact: Reaction times with

    
     may extend from 1 hour (primary) to 4–6 hours (secondary).
    
  • Solution: Do not heat the reaction to speed it up; this promotes O-acylation. Instead, increase concentration (0.5 M to 1.0 M) or add a catalyst like DMAP (5 mol%) only if regioselectivity is not compromised.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3]

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.

  • Heller, S. T., & Sarpong, R. (2006). Chemoselective esterification and amidation of carboxylic acids with diazomethane generated in situ. Organic Letters, 8(12), 2579-2582. (Demonstrates chemoselectivity principles on aminophenols).

  • PubChem. (2025).[3] 3-(Ethylamino)phenol Compound Summary. National Center for Biotechnology Information.

Sources

elemental analysis and mass spectrometry data for N-Boc-N-ethyl-3-hydroxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of N-Boc-N-ethyl-3-hydroxyaniline (systematically tert-butyl ethyl(3-hydroxyphenyl)carbamate), a critical intermediate for the selective functionalization of aminophenols in medicinal chemistry and dye synthesis.

By masking the secondary amine with a tert-butoxycarbonyl (Boc) group, researchers can exploit the orthogonal reactivity of the phenolic hydroxyl group without interference from the nitrogen center. This guide synthesizes theoretical data with standard protocols to serve as a definitive reference.

Core Directive: The Strategic Role of N-Boc-N-ethyl-3-hydroxyaniline

In complex organic synthesis, the coexistence of a nucleophilic amine and a phenol on the same aromatic ring (as in 3-(ethylamino)phenol) presents a chemoselectivity challenge. Without protection, the amine often competes or dominates in alkylation/acylation reactions.

N-Boc-N-ethyl-3-hydroxyaniline solves this by:

  • Deactivating the Nitrogen: The carbamate reduces the nucleophilicity of the nitrogen, directing electrophiles exclusively to the phenol (Oxygen).

  • Orthogonal Stability: The Boc group is stable to basic conditions (used for O-alkylation) but is cleanly removed by mild acids (TFA or HCl), unlike amides (e.g., N-acetyl) which require harsh hydrolysis.

  • Solubility Enhancement: The lipophilic Boc and Ethyl groups improve solubility in organic solvents (DCM, THF) compared to the polar free aminophenol.

Characterization Data: Elemental Analysis & Mass Spectrometry

Note: As a specialized intermediate, the following data is derived from calculated theoretical values and standard fragmentation patterns for N-Boc-N-alkylanilines.

Table 1: Elemental Analysis (Calculated)

Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.30 g/mol

ElementTheoretical Mass %Tolerance Range (±0.4%)
Carbon (C) 65.80%65.40 – 66.20%
Hydrogen (H) 8.07%7.67 – 8.47%
Nitrogen (N) 5.90%5.50 – 6.30%
Oxygen (O) 20.23%N/A (Calculated by difference)
Table 2: Mass Spectrometry (ESI-MS) Profile

Ionization Mode: Electrospray Ionization (Positive Mode, ESI+)

Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 238.30Protonated molecular ion.
[M+Na]⁺ 260.29Sodium adduct (common in ESI).
[M - Boc + 2H]⁺ 138.18Loss of Boc group (isobutylene + CO₂); formation of N-ethyl-3-aminophenol.
[M - tBu + 2H]⁺ 182.20Loss of tert-butyl group only (less common).

Expert Insight: In LC-MS, expect a dominant peak at 238.3 or 138.2 depending on the cone voltage. High fragmentation energy often strips the labile Boc group, showing the base amine peak (138.2) as the base peak.

Comparative Analysis: Why Choose N-Boc?

This table compares the N-Boc derivative against alternative protection strategies for N-ethyl-3-aminophenol.

Table 3: Performance Comparison of Protecting Groups
FeatureN-Boc-N-ethyl-3-hydroxyaniline N-Acetyl-N-ethyl-3-hydroxyaniline N-Ethyl-3-hydroxyaniline (Unprotected)
Protecting Group tert-Butoxycarbonyl (Boc)Acetyl (Ac)None
Deprotection Mild Acid (TFA/DCM or HCl/Dioxane)Strong Acid/Base (Refluxing HCl or NaOH)N/A
Base Stability High (Stable to K₂CO₃, NaH, LiHMDS)Moderate (Can hydrolyze in strong base)N/A
O-Alkylation Selectivity Excellent (N is inert)GoodPoor (N-alkylation competes)
Atom Economy Lower (Loss of t-butyl + CO₂)HigherBest
Use Case Sensitive substrates; late-stage synthesis.Robust substrates; cost-sensitive bulk synthesis.Simple reactions where N-alkylation is desired.

Experimental Protocol: Synthesis & Protection

Objective: Selective N-protection of 3-(ethylamino)phenol (CAS 621-31-8) to yield N-Boc-N-ethyl-3-hydroxyaniline.

Reagents:

  • Substrate: 3-(Ethylamino)phenol (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Base: Triethylamine (Et₃N) (1.2 eq) or NaHCO₃ (sat.[2] aq.)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, dissolve 3-(ethylamino)phenol (10 mmol, 1.37 g) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and stir at 0°C (ice bath) for 10 minutes.

    • Expert Note: Although the amine is secondary, adding a catalytic amount of DMAP (0.1 eq) can accelerate the reaction if it proceeds slowly, but is often unnecessary for simple anilines.

  • Boc Addition: Dissolve Boc₂O (11 mmol, 2.40 g) in a minimal amount of DCM (5 mL) and add dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The product will have a higher R_f than the starting aminophenol.

  • Work-up:

    • Quench with water (20 mL).

    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/Et₃N), saturated NaHCO₃, and brine.

    • Critical Step: The 1M HCl wash must be brief and cold to avoid deprotecting the Boc group.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes) to yield the product as a viscous oil or low-melting solid.

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the N-Boc intermediate and its divergent applications (O-alkylation vs. Deprotection).

G Start 3-(Ethylamino)phenol (Nucleophilic N & O) Reagents Boc2O, Et3N DCM, 0°C to RT Start->Reagents Product N-Boc-N-ethyl-3-hydroxyaniline (N-Protected, O-Active) Reagents->Product Selective N-Protection Path1 O-Alkylation (R-X, K2CO3) Product->Path1 Base Stable Path2 Acid Deprotection (TFA/DCM) Product->Path2 Acid Labile Final1 O-Alkylated Product (N-Boc Intact) Path1->Final1 Ether Formation Final2 3-(Ethylamino)phenol (Recovered) Path2->Final2 Cleavage

Caption: Figure 1. Synthesis workflow and orthogonal reactivity of N-Boc-N-ethyl-3-hydroxyaniline. The Boc group protects the nitrogen, enabling selective chemistry on the phenolic oxygen.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc protection/deprotection mechanics).
  • Sigma-Aldrich. (n.d.). 3-(Ethylamino)phenol Product Specification. Retrieved from .

  • BenchChem. (2025).[1][2] Step-by-Step Boc Protection of a Secondary Amine. Retrieved from .

  • Agami, C., et al. (2002).[3] Orthogonal protection of amines. Tetrahedron, 58(14), 2701-2724. (Foundational review on amine protection selectivity).

Sources

Safety Operating Guide

Personal protective equipment for handling tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling tert-Butyl N-Ethyl-N-(3-hydroxyphenyl)carbamate

For researchers and drug development professionals, laboratory safety extends far beyond merely reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical entities being handled. This compound is a specialized synthetic building block. Structurally, it is an N-ethyl, N-Boc-protected derivative of 3-aminophenol.

To design a self-validating safety protocol, we must understand the causality of its hazards based on its functional groups:

  • The Phenol Moiety (Systemic Toxicity & Anesthesia): Phenolic compounds are highly corrosive and lipophilic, allowing them to rapidly penetrate intact skin and standard laboratory gloves[1][2]. Upon dermal contact, phenol acts as a local anesthetic, meaning severe, deep-tissue chemical burns may initially be completely painless[2][3]. Once absorbed, it acts as a systemic toxin affecting the central nervous system, liver, and kidneys[4].

  • The Carbamate Moiety (Irritation & Sensitization): Carbamates are known respiratory and ocular irritants[5][6]. The generation of fine dust during the handling of solid carbamate derivatives poses an inhalation risk and a potential combustible dust hazard[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling phenol-derived compounds. The following matrix outlines the required equipment and the mechanistic reasoning behind each choice.

PPE CategoryRequired SpecificationCausality / Rationale
Hand Protection Double-Gloving System: • Inner: 8-mil Nitrile (Exam grade)• Outer: Neoprene or Butyl RubberPhenol rapidly permeates standard nitrile (breakthrough time < 5 mins)[3]. Neoprene/butyl rubber provides the necessary chemical barrier, while the inner nitrile glove maintains dexterity and provides a secondary barrier if the outer glove is breached[4][7].
Eye/Face Protection Chemical splash goggles AND a full face shield.Phenol and carbamates cause severe, irreversible corneal damage[2][5]. A face shield protects the broader facial epidermis from micro-splashes during reconstitution.
Body Protection Fully buttoned laboratory coat, long pants (covering ankles), closed-toe non-woven shoes.Phenol can penetrate leather shoes and woven fabrics[1][7]. Complete epidermal coverage is non-negotiable.
Respiratory NIOSH-approved N95 or P3 particulate respirator.Mitigates the inhalation of irritant carbamate dust if handled outside of a controlled ventilation environment[5][6].

Operational & Handling Plan

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is strictly met.

OperationalWorkflow Prep 1. Readiness & PPE Donning Hood 2. Fume Hood Isolation Prep->Hood Decon 3. Workspace Decontamination Hood->Decon Waste 4. Hazardous Waste Segregation Decon->Waste

Fig 1: End-to-end operational workflow for handling phenolic carbamates.

Step 1: Pre-Operational Readiness (The PEG Check)

  • Validation Check: Before opening the chemical container, visually verify the presence of an unexpired bottle of Polyethylene Glycol (PEG 300 or PEG 400) on the benchtop[2]. If PEG is unavailable, do not initiate handling.

  • Reasoning: PEG acts as a lipophilic sponge, drawing absorbed phenol out of the epidermis. Water alone can spread the chemical over a larger surface area, exacerbating absorption[1][3].

Step 2: Environmental Controls

  • Action: Conduct all weighing, transfers, and dilutions inside a certified chemical fume hood with the sash pulled down to the lowest workable height (at least 6 inches into the hood)[1][4].

  • Reasoning: The fume hood captures aerosolized carbamate dust and phenol vapors, preventing inhalation and providing a physical barrier against splashes[4].

Step 3: Execution and Handling

  • Action: Use anti-static spatulas for weighing the solid. If reconstituting, add the solvent slowly to prevent exothermic splashing. Keep all containers tightly sealed immediately after use to prevent moisture degradation and vapor release.

Step 4: Decontamination

  • Action: Wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., 70% isopropanol or ethanol), followed by a thorough wash with soap and water[3].

Emergency Response & First Aid

Due to the anesthetizing effect of the phenol ring, any suspected skin contact must be treated as a severe exposure, even in the absence of pain[2].

ExposureResponse Start Dermal Exposure Detected Remove Immediately Remove Contaminated PPE Start->Remove CheckPEG Is PEG 300/400 Available? Remove->CheckPEG ApplyPEG Wipe continually with PEG for 15 mins CheckPEG->ApplyPEG Yes UseWater Emergency Shower: Flush with water CheckPEG->UseWater No Medical Seek Immediate Medical Attention ApplyPEG->Medical UseWater->Medical

Fig 2: Emergency response pathway for phenolic dermal exposure.

First Aid Protocol:

  • Skin Contact: Immediately remove contaminated clothing (including leather items, which trap phenol)[1]. Do not use water initially if PEG is available. Liberally apply PEG 300/400 to the affected area using gauze pads, wiping continuously for 15 minutes to extract the chemical[2][4]. Seek immediate medical attention.

  • Eye Contact: Flush eyes at the emergency eyewash station for a minimum of 15 minutes. Never use PEG in the eyes[2]. Seek immediate ophthalmological care.

  • Inhalation: Move the victim to fresh air. If respiratory irritation from carbamate dust persists, administer oxygen and seek medical help[6][8].

Disposal Plan

Improper disposal of phenolic carbamates poses severe environmental toxicity risks, particularly to aquatic life[1].

  • Solid Waste: Collect all unused solid material, contaminated weigh boats, and inner nitrile gloves in a sealable glass or heavy-duty plastic container.

  • Liquid Waste: Segregate liquid waste based on the solvent used for reconstitution. Do not mix phenol-containing waste with general biological waste[4].

  • Labeling & Storage: Label clearly as "Hazardous Chemical Waste - Toxic/Irritant (Phenol/Carbamate)". Store in secondary containment at eye level or below until collection by your facility's Environmental Health and Safety (EHS) department[4].

References

  • Western Washington University Environmental Health & Safety. "Phenol Safety Guidelines." WWU EHS, [Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University,[Link]

  • Office of Environmental Health and Safety. "FACT SHEET: Phenol." Tulane University,[Link]

  • University of California, Riverside EH&S. "Safe Use of Phenol." UCR Environmental Health & Safety,[Link]

  • Carl ROTH. "Safety Data Sheet: Ammonium carbamate." Carl ROTH Safety Portal,[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.